3-bromopentan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJQRFXZZVMMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434075 | |
| Record name | 3-bromo-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-48-5 | |
| Record name | 3-bromo-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromopentan-2-one
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromopentan-2-one (CAS No: 815-48-5). As a bifunctional β-halogenated ketone, this compound serves as a versatile synthon in organic chemistry, particularly in the development of pharmaceutical and agrochemical agents. This document details its structural characteristics, reactivity, synthesis protocols, and safety considerations. Quantitative data is summarized in tabular format, and key chemical processes are visualized through logical diagrams to facilitate understanding and application in a research and development setting.
Core Chemical and Physical Properties
This compound is a chiral molecule with the stereocenter located at the C3 position.[1] Its structure incorporates both a reactive carbonyl group and a bromine atom, which acts as an effective leaving group, defining its synthetic utility.[1] While many of its physical properties are not widely reported in standard databases, its calculated descriptors provide insight into its molecular behavior.
| Property | Value | Reference |
| CAS Number | 815-48-5 | [1][2][3] |
| Molecular Formula | C₅H₉BrO | [1][2][3][4] |
| Molecular Weight | 165.03 g/mol | [1][2][3][4][5] |
| Canonical SMILES | CCC(C(=O)C)Br | [2][6] |
| InChIKey | VKJQRFXZZVMMGA-UHFFFAOYSA-N | [1][6] |
| Boiling Point | Not Available | [3][5] |
| Melting Point | Not Available | [3][5] |
| Density | Not Available | [5] |
| XLogP3 | 1.7 | [4][7] |
| Hydrogen Bond Donor Count | 0 | [4][7] |
| Hydrogen Bond Acceptor Count | 1 | [4][7] |
| Rotatable Bond Count | 2 | [4][7] |
| Exact Mass | 163.98368 Da | [4][7] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
Synthesis of this compound: Mechanisms and Protocols
The principal method for synthesizing this compound is through the direct α-bromination of its parent ketone, pentan-2-one. This reaction is typically acid-catalyzed and proceeds via an enol intermediate. The presence of acid facilitates the tautomerization of the ketone to its more nucleophilic enol form, which then attacks molecular bromine.
Experimental Protocols
Detailed methodologies for the synthesis of this compound have been reported in the literature, with variations in reagents and conditions affecting the overall yield. The following table summarizes key experimental protocols.
| Protocol | Reagents & Conditions | Reported Yield | Reference |
| A: Bromination in Methanol | Brominating Agent: Bromine (Br₂) Solvent: Methanol Conditions: Heating for 1.3 hours | 75% | [7] |
| B: NBS Bromination | Brominating Agent: N-Bromosuccinimide (NBS) Catalyst: Ammonium acetate Solvent: Tetrachloromethane Conditions: 80 °C for 0.5 hours | 65% | [7] |
| C: Aqueous Bromination | Brominating Agent: Bromine (Br₂) Solvent/Catalyst: Acetic acid / Water | 32% | [7] |
The general laboratory workflow for such a synthesis involves the reaction, work-up, purification, and characterization stages.
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound stems from its dual reactivity.[1] The bromine at the C3 position is an excellent leaving group, making this carbon susceptible to nucleophilic attack. The adjacent carbonyl group electronically activates the C-Br bond, leading to significantly higher rates of SN2 substitution compared to analogous alkyl halides like 2-bromobutane.
This reactivity allows for the introduction of a wide array of functional groups at the C3 position. Furthermore, this compound is a valuable precursor for creating carbon-carbon bonds and for the synthesis of complex heterocyclic systems.
| Reaction Type | Nucleophile/Reagent | Resulting Product | Significance |
| Hydroxylation | Hydroxide (OH⁻) | 3-Hydroxypentan-2-one | Introduction of a hydroxyl group. |
| Cyanation | Cyanide (CN⁻) | 3-Cyanopentan-2-one | Carbon chain extension. |
| Amination | Amines (R-NH₂) | 3-Aminopentan-2-ones | Forms key intermediates for bioactive molecules. |
| Thiazole Synthesis | Thioamides / Thioureas | 2-Amino-5-ethyl-4-methylthiazole and derivatives | Building block for heterocyclic chemistry.[7] |
| Dehydrobromination | Base | Pent-3-en-2-one (α,β-unsaturated ketone) | Creates a valuable Michael acceptor.[1] |
| Reductive Dehalogenation | Zinc, Organocuprates | Specific Zinc or Copper Enolates | Allows for site-specific enolate formation and subsequent alkylation or aldol reactions.[8] |
Spectroscopic and Analytical Data
-
¹H NMR: The spectrum is expected to show distinct signals for the methyl protons adjacent to the carbonyl, the methine proton attached to the bromine, and the methylene and methyl protons of the ethyl group. The proton at C3 (CH-Br) would likely appear as a multiplet downfield due to the deshielding effects of both the bromine and the carbonyl group.
-
¹³C NMR: The spectrum should display five unique carbon signals. The carbonyl carbon (C2) would be the most downfield signal (typically >200 ppm). The carbon bearing the bromine (C3) would appear in the 40-60 ppm range, with the remaining aliphatic carbons appearing further upfield.
-
IR Spectroscopy: A strong, sharp absorption peak characteristic of a ketone C=O stretch is expected around 1715-1725 cm⁻¹. C-H stretching and bending vibrations for the aliphatic portions would also be present. The C-Br stretch would appear in the fingerprint region, typically between 600-500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity [M]+ and [M+2]+ separated by 2 m/z units.
Safety and Handling
Comprehensive safety data for this compound is limited.[9] However, as an α-halo ketone, it should be handled with caution as this class of compounds is often associated with irritant and lachrymatory properties. It is intended for research use only.[1]
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention. If inhaled, move to fresh air.
Conclusion
This compound is a highly functionalized and reactive intermediate with significant potential in synthetic organic chemistry. Its value is primarily derived from the strategic placement of a carbonyl group and a bromine atom, which facilitates a range of transformations, most notably nucleophilic substitutions and eliminations. While a lack of publicly available experimental physical and spectroscopic data presents a minor challenge, its synthesis is well-documented and its reactivity is predictable based on established chemical principles. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this compound as a strategic building block in the synthesis of novel and complex molecules.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-BROMO-2-BUTANONE(814-75-5) 13C NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (3R)-3-bromopentan-2-one | C5H9BrO | CID 60117267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. lookchem.com [lookchem.com]
- 8. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 9. 3-Bromopentane(1809-10-5) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 3-Bromopentan-2-one: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopentan-2-one is an alpha-brominated ketone, a class of organic compounds that serve as versatile intermediates in a multitude of synthetic transformations. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a carbonyl group, allows for a diverse range of chemical modifications. This makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications.
The structural formula of this compound is presented below:
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₅H₉BrO |
| Molecular Weight | 165.03 g/mol |
| CAS Number | 815-48-5 |
| Canonical SMILES | CCC(C(=O)C)Br |
| InChI | InChI=1S/C5H9BrO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3 |
| InChIKey | VKJQRFXZZVMMGA-UHFFFAOYSA-N |
| XLogP3 (Computed) | 1.7 |
| Exact Mass (Computed) | 163.98368 Da |
Spectroscopic data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton alpha to the bromine and carbonyl group (CH(Br)) is expected to appear as a multiplet downfield, likely in the range of 4.0-4.5 ppm. The methyl protons adjacent to the carbonyl would be a singlet around 2.2-2.4 ppm. The ethyl group protons would present as a triplet (CH₃) and a multiplet (CH₂).
-
¹³C NMR: The carbonyl carbon would be the most downfield signal, typically >200 ppm. The carbon bearing the bromine would be in the range of 40-60 ppm.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in a ketone would be prominent, typically around 1715-1735 cm⁻¹. The C-Br stretch would appear in the fingerprint region, usually between 500-700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for ketones would also be observed.
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Bromination of 2-Pentanone
This method involves the reaction of 2-pentanone with bromine in the presence of an acid catalyst. The reaction proceeds through an enol intermediate.[1]
Materials:
-
2-Pentanone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone in an equal volume of glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in acetic acid from the dropping funnel with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Add saturated sodium bisulfite solution dropwise to quench any unreacted bromine, until the organic layer is colorless.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Reduction of this compound to 3-Bromopentan-2-ol
The ketone functionality of this compound can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.[2][3][4]
-
Slowly add sodium borohydride in small portions with stirring.[2][3][4]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture in an ice bath again and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield 3-bromopentan-2-ol.[5]
Hantzsch Thiazole Synthesis using this compound
This compound can be used as a key starting material in the Hantzsch synthesis to form substituted thiazoles.[6][7][8][9][10]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium carbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve this compound and a slight molar excess of thiourea in ethanol.[6]
-
Heat the mixture at reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to precipitate the product.[6]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude 2-amino-4-methyl-5-ethylthiazole can be purified by recrystallization from a suitable solvent like ethanol-water.
Visualizations of Chemical Processes
Acid-Catalyzed Bromination of 2-Pentanone
The following diagram illustrates the mechanism for the acid-catalyzed bromination of 2-pentanone to form this compound. The reaction proceeds through the formation of an enol intermediate.
Caption: Acid-catalyzed bromination mechanism.
Synthetic Workflow for this compound and Derivatives
This workflow diagram outlines the general laboratory procedure from the synthesis of this compound to its subsequent use in a derivatization reaction, such as a nucleophilic substitution.
Caption: Synthetic and derivatization workflow.
Reactivity of this compound
This diagram illustrates the key reactive sites of this compound and the types of products that can be formed through different chemical transformations.
Caption: Reactivity map of this compound.
References
- 1. This compound | 815-48-5 | Benchchem [benchchem.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webassign.net [webassign.net]
- 5. 3-Bromo-2-pentanol | C5H11BrO | CID 542249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Synthesis of 3-Bromopentan-2-one from Pentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-bromopentan-2-one from pentan-2-one, a key intermediate in various organic syntheses. The document outlines the prevalent synthetic methodologies, detailed experimental protocols, and the underlying reaction mechanisms. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
The α-halogenation of ketones is a fundamental transformation in organic chemistry, yielding versatile building blocks for the synthesis of more complex molecules. The introduction of a bromine atom at the α-position to a carbonyl group, as in this compound, activates the molecule for subsequent nucleophilic substitution or elimination reactions, making it a valuable precursor in pharmaceutical and fine chemical industries. This guide focuses on the controlled bromination of pentan-2-one to selectively yield the 3-bromo derivative.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from pentan-2-one typically proceeds via an acid-catalyzed halogenation mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization of the ketone to its enol form. This enol acts as a nucleophile, attacking the electrophilic bromine (Br₂) to form a new carbon-bromine bond at the α-position. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the final product, this compound.[1]
Caption: Acid-catalyzed bromination of pentan-2-one.
Synthetic Methodologies and Data
Several methods have been reported for the α-bromination of ketones. The choice of brominating agent and reaction conditions can significantly influence the yield and selectivity of the reaction.
Bromination using Molecular Bromine (Br₂)
This is a classic and widely used method for α-bromination. The reaction is typically carried out in a suitable solvent, often with an acid catalyst to promote enol formation.
| Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pentan-2-one, Br₂ | Methanol | - | Heating | 1.3 | 75.0 | [2] |
| Pentan-2-one, Br₂ | Acetic Acid | - | Not Specified | Not Specified | 32.0 | [2] |
Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a convenient and safer alternative to molecular bromine. It is a solid, making it easier to handle, and the reaction often proceeds with good selectivity.
| Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pentan-2-one, NBS | Tetrachloromethane | Ammonium Acetate | 80 | 0.5 | 65.0 | [2] |
| Ketones, NBS | Chloroform / Ionic Liquids | p-TsOH | Room Temperature | 9 | >80 | [3] |
"On Water" Bromination using H₂O₂-HBr
A greener approach to bromination involves the use of an aqueous solution of hydrogen peroxide and hydrobromic acid. This method avoids the use of organic solvents and often results in high yields.
| Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dialkyl Ketones, H₂O₂-HBr | Water | None | Room Temperature | Not Specified | 69-97 | [4] |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: Bromination with Br₂ in Methanol[2]
Materials:
-
Pentan-2-one
-
Bromine (Br₂)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pentan-2-one in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in methanol dropwise with continuous stirring. The bromine color should disappear after each addition.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat under reflux for 1.3 hours.
-
Cool the reaction mixture and pour it into a separatory funnel containing water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Protocol 2: Bromination with NBS[2]
Materials:
-
Pentan-2-one
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate
-
Tetrachloromethane
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of pentan-2-one in tetrachloromethane in a round-bottom flask, add N-bromosuccinimide and a catalytic amount of ammonium acetate.
-
Heat the mixture at 80°C with stirring for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound from pentan-2-one can be achieved through various effective methods. The choice of methodology depends on factors such as desired yield, safety considerations, and environmental impact. The classic approach using molecular bromine provides good yields, while the use of NBS offers a safer alternative. The "on water" method using H₂O₂-HBr represents a green and efficient route. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
Technical Guide: 3-Bromopentan-2-one (CAS No. 815-48-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromopentan-2-one, a versatile chemical intermediate. It covers its chemical and physical properties, synthesis, reactivity, and potential applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
This compound is a β-halogenated ketone with the molecular formula C₅H₉BrO.[1] Its structure, featuring a bromine atom on the carbon adjacent to the carbonyl group, imparts unique reactivity, making it a valuable synthon.[1] While experimental physical data such as boiling point and density are not consistently available in published literature, key chemical properties are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 815-48-5 | [1] |
| Molecular Formula | C₅H₉BrO | [3][4] |
| Molecular Weight | 165.03 g/mol | [3][4] |
| Canonical SMILES | CCC(C(=O)C)Br | [4] |
| InChI Key | VKJQRFXZZVMMGA-UHFFFAOYSA-N | [1] |
| Exact Mass | 163.98368 u | [4] |
| XLogP3 | 1.7 | [3][4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Complexity | 70.5 | [4] |
Synthesis of this compound
The primary route for the synthesis of this compound is the α-bromination of 2-pentanone. This reaction is typically carried out under acidic conditions, proceeding through an enol intermediate.
Experimental Protocol: Acid-Catalyzed Bromination of 2-Pentanone
This is a generalized protocol based on established chemical principles. Researchers should consult specific literature for detailed experimental conditions and safety precautions.
Materials:
-
2-Pentanone
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid (as catalyst and solvent)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.
-
Quench the reaction by slowly pouring the mixture into a saturated sodium bicarbonate solution to neutralize the acetic acid and any remaining bromine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Synthesis Workflow
Caption: Synthesis of this compound from 2-pentanone.
Chemical Reactivity and Applications in Drug Development
The bifunctional nature of this compound, possessing both a reactive bromine atom and a carbonyl group, makes it a valuable intermediate in organic synthesis.[1]
Nucleophilic Substitution Reactions
The bromine atom at the 3-position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of various functional groups, leading to a diverse range of substituted pentanones.[1]
Common nucleophilic substitution reactions include:
-
Hydrolysis: Reaction with hydroxide ions (e.g., NaOH) yields 3-hydroxypentan-2-one.[1]
-
Cyanation: Reaction with cyanide ions (e.g., NaCN) produces 3-cyanopentan-2-one.[1]
-
Amination: Reaction with amines (R-NH₂) leads to the formation of 3-aminopentan-2-ones.[1]
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo dehydrobromination to form α,β-unsaturated ketones. These are important building blocks in many synthetic pathways.
Applications in Pharmaceutical Synthesis
While this compound is cited as an intermediate for pharmaceuticals, specific examples of its direct use in the synthesis of marketed drugs are not readily found in the public domain. However, its derivatives, such as the aminopentanone structures, are scaffolds of interest in medicinal chemistry. The introduction of an amine at the 3-position, for instance, can be a key step in the synthesis of compounds with potential biological activity.
Reactivity Pathway
Caption: Key reaction pathways of this compound.
Safety and Handling
A complete, officially verified Safety Data Sheet (SDS) for this compound is not widely available. The information below is compiled from available data and should be supplemented by institutional safety protocols.[5]
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Data not available. Handle with care as with all halogenated ketones. | Avoid inhalation, ingestion, and skin contact. |
| Skin Corrosion/Irritation | Expected to be an irritant. | Wear protective gloves and clothing. |
| Eye Damage/Irritation | Expected to be an irritant. | Wear safety glasses or goggles. |
| Fire Hazards | Combustible. | Use appropriate extinguishing media such as dry chemical, CO₂, or foam. |
First-Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE).
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations. The material may be suitable for disposal at a licensed chemical destruction plant or by controlled incineration.[5]
This technical guide is intended for informational purposes only and should not be used as a substitute for professional chemical expertise and adherence to established safety protocols.
References
- 1. This compound | 815-48-5 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. (3R)-3-bromopentan-2-one | C5H9BrO | CID 60117267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2-pentanone|lookchem [lookchem.com]
- 5. 2-Pentanone, 3-bromo- Safety Data Sheets(SDS) lookchem [lookchem.com]
physical properties of 3-bromopentan-2-one
An In-depth Technical Guide on the Physical Properties of 3-Bromopentan-2-one
Introduction
This compound is a halogenated ketone with the molecular formula C₅H₉BrO.[1] Its structure, featuring a bromine atom at the alpha position to the carbonyl group, makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a reactive bromine atom and a carbonyl group allows for a variety of chemical transformations.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis, and comparisons with structurally similar compounds.
Physicochemical Properties
General and Computed Properties
The following table summarizes the available general and computationally derived properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | [1][4] |
| Molecular Weight | 165.03 g/mol | [1][4][5] |
| CAS Number | 815-48-5 | [1][3][4] |
| Appearance | Not specified | |
| Odor | Not specified | |
| XLogP3 | 1.7 | [5][6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 2 | [4][6] |
| Exact Mass | 163.98368 Da | [5][6] |
| Monoisotopic Mass | 163.98368 Da | [4] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| Heavy Atom Count | 7 | [4][6] |
| Complexity | 70.5 | [4][6] |
Experimentally Determined Physical Properties
As of the latest available data, specific experimental values for the following have not been published.
| Property | Value |
| Melting Point | Not available[2][3] |
| Boiling Point | Not available[2][5] |
| Density | Not available[2] |
| Refractive Index | Not available[2] |
| Solubility | While not explicitly stated for this compound, ketones with up to five carbon atoms are generally moderately soluble in water due to the polarity of the carbonyl group.[7][8] Solubility in common organic solvents is expected to be high.[7] |
Comparison with Structurally Similar Compounds
To provide context for the expected , the following table compares it with its parent ketone, pentan-2-one, and the related alkyl halide, 3-bromopentane.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C₅H₉BrO | 165.03 | Not available | Not available | Not available |
| Pentan-2-one | C₅H₁₀O | 86.13 | 102 | 0.8062 | 1.3903 |
| 3-Bromopentane | C₅H₁₁Br | 151.04 | 118-119 | 1.216 at 25°C | 1.445 |
Data for Pentan-2-one sourced from[1]. Data for 3-Bromopentane sourced from[1][9][10][11].
The presence of the bromine atom in this compound significantly increases its molecular weight compared to pentan-2-one. Generally, for organic compounds, an increase in molecular weight and the presence of a polar halogen atom lead to stronger intermolecular forces (dipole-dipole interactions and London dispersion forces), which would be expected to result in a higher boiling point than that of pentan-2-one.[7][8][12]
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed electrophilic α-bromination of 2-pentanone.[1]
Reaction:
CH₃CH₂CH₂C(O)CH₃ + Br₂ --(H⁺)--> CH₃CH₂CH(Br)C(O)CH₃ + HBr
Detailed Methodology:
-
Materials: 2-pentanone, bromine, a suitable acid catalyst (e.g., hydrobromic acid or acetic acid), and a solvent (e.g., dichloromethane or acetic acid).[1]
-
Procedure:
-
Dissolve 2-pentanone in the chosen solvent in a reaction flask equipped with a dropping funnel and a stirrer.
-
Add the acid catalyst to the solution.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred solution of 2-pentanone. The reaction is typically carried out at room temperature or with gentle heating.
-
The reaction progress can be monitored by the disappearance of the bromine color.
-
After the reaction is complete, the mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove any unreacted bromine, followed by washing with water and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Note: The choice of solvent can significantly impact the reaction's efficiency. Polar aprotic solvents like dichloromethane are often used.[1] Acetic acid can serve as both a solvent and a proton source.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 2-pentanone.
Caption: Synthesis workflow for this compound.
Logical Relationship of Reactivity
The structure of this compound contains two key reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack.
Caption: Key reactive sites of this compound.
References
- 1. This compound | 815-48-5 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. anaxlab.com [anaxlab.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (3R)-3-bromopentan-2-one | C5H9BrO | CID 60117267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-2-pentanone|lookchem [lookchem.com]
- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 8. byjus.com [byjus.com]
- 9. chembk.com [chembk.com]
- 10. 3-Bromopentane | 1809-10-5 [chemicalbook.com]
- 11. 3-Bromopentane 95 1809-10-5 [sigmaaldrich.com]
- 12. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Comprehensive Technical Guide to 3-Bromopentan-2-one: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopentan-2-one is a versatile bifunctional molecule, categorized as an α-haloketone, that serves as a crucial intermediate in organic synthesis. Its unique chemical structure, featuring both a reactive bromine atom and a carbonyl group, allows for a variety of chemical transformations. This technical guide provides an in-depth overview of this compound, including its molecular properties, detailed synthetic protocols, spectroscopic data, and its significant applications in the synthesis of pharmacologically active heterocyclic compounds. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Molecular Properties and Data
This compound, with the chemical formula C5H9BrO, is a key building block in synthetic organic chemistry.[1][2] The presence of a bromine atom alpha to a ketone functional group makes it a potent alkylating agent and a valuable precursor for various chemical reactions.[3]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C5H9BrO | [1][2] |
| Molecular Weight | 165.03 g/mol | [1][2] |
| Exact Mass | 163.98368 Da | [1][2] |
| CAS Number | 815-48-5 | [2] |
| XLogP3 | 1.7 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
Synthesis of this compound
The most common method for the synthesis of α-haloketones like this compound is through the direct halogenation of the corresponding ketone.[4] This typically involves the reaction of an enolizable ketone with an electrophilic halogen source under acidic or basic conditions.[4]
Experimental Protocol: Bromination of Pentan-2-one
This protocol is a representative procedure for the synthesis of this compound based on established methods for the bromination of ketones.
Materials:
-
Pentan-2-one
-
Bromine (Br2)
-
Glacial Acetic Acid
-
Water
-
Sodium Bicarbonate (NaHCO3) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-2-one in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature and to prevent the accumulation of unreacted bromine.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the color of bromine disappears.
-
Pour the reaction mixture into a larger beaker containing ice-water.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Analysis
The structural characterization of this compound is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data.
1H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH3 (C1) | ~2.3 | Singlet | - |
| CH (C3) | ~4.2 | Triplet | ~7 |
| CH2 (C4) | ~1.9 | Sextet | ~7 |
| CH3 (C5) | ~1.1 | Triplet | ~7 |
13C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon is characteristically deshielded and appears at a high chemical shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH3) | ~25 |
| C2 (C=O) | ~200 |
| C3 (CHBr) | ~50 |
| C4 (CH2) | ~30 |
| C5 (CH3) | ~10 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.
| Functional Group | Wavenumber (cm-1) | Intensity |
| C=O Stretch | ~1715 | Strong, Sharp |
| C-H Stretch (sp3) | 2850-3000 | Medium |
| C-Br Stretch | 500-600 | Medium |
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (79Br and 81Br isotopes in a nearly 1:1 ratio).
| Fragment | m/z | Comments |
| [M]+ | 164/166 | Molecular ion peak showing the characteristic 1:1 isotopic pattern of bromine. |
| [M - CH3]+ | 149/151 | Loss of a methyl group. |
| [M - C2H5]+ | 135/137 | Loss of an ethyl group. |
| [M - Br]+ | 85 | Loss of the bromine atom. |
| [CH3CO]+ | 43 | Acylium ion, often the base peak. |
Applications in Drug Development
α-Haloketones are highly valuable intermediates in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[5] Their bifunctional nature, with two electrophilic centers, allows for versatile reactions with various nucleophiles.[4]
Synthesis of Heterocyclic Compounds
This compound is an excellent precursor for the synthesis of substituted imidazoles, thiazoles, and other heterocycles. These ring systems are present in numerous approved drugs.
A prominent application of α-haloketones is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide to form a thiazole ring.[6][7][8] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3]
Caption: Hantzsch Thiazole Synthesis Workflow.
Role as a Pharmaceutical Intermediate
The reactivity of 5-bromo-pentan-2-one, a constitutional isomer of this compound, highlights the utility of brominated pentanones as pharmaceutical intermediates.[9] These compounds are crucial for creating active pharmaceutical ingredients (APIs) for various treatments.[9] The strategic placement of the bromine atom in this compound allows for the introduction of diverse functionalities, making it a valuable tool in the design and synthesis of novel drug candidates.
Logical Workflow for Synthesis and Application
The overall process from the synthesis of this compound to its application in the generation of potentially bioactive molecules can be visualized as a logical workflow.
Caption: From Synthesis to Drug Discovery.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. As with other α-haloketones, it may be a lachrymator and skin irritant. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined molecular properties and reactivity make it a key building block for the construction of complex heterocyclic scaffolds. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this important compound.
References
- 1. (3R)-3-bromopentan-2-one | C5H9BrO | CID 60117267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-pentanone|lookchem [lookchem.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromopentane synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-3-pentanone | C5H9BrO | CID 545092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Synthesis and selected transformations of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides: straightforward access to non-symmetric 1,3-dialkoxyimidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic alpha-bromination of ketones is a fundamental transformation in organic synthesis, providing a versatile pathway to a variety of valuable intermediates. The introduction of a bromine atom at the α-position to a carbonyl group activates the molecule for subsequent nucleophilic substitution or elimination reactions, making α-bromo ketones critical building blocks in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides a comprehensive overview of the electrophilic α-bromination of 2-pentanone, a representative unsymmetrical ketone, focusing on the reaction mechanism, regioselectivity, experimental protocols, and quantitative data.
Reaction Mechanism and Regioselectivity
The electrophilic α-bromination of ketones in acidic media proceeds through an enol intermediate. The reaction is acid-catalyzed because the acid facilitates the tautomerization of the ketone to its more nucleophilic enol form.[1][2]
The generally accepted mechanism involves three key steps:
-
Enolization: The carbonyl oxygen is protonated by the acid catalyst, increasing the acidity of the α-protons. A base (such as the conjugate base of the acid or another molecule of the ketone) then removes an α-proton, leading to the formation of the enol.[1]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[1]
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid (HBr).
For an unsymmetrical ketone like 2-pentanone, two different enols can be formed, leading to two possible monobrominated products: 1-bromo-2-pentanone and 3-bromo-2-pentanone. The regioselectivity of the reaction is determined by the relative stability of the two possible enol intermediates. The enol formed by deprotonation at the more substituted α-carbon (C3) is the thermodynamically more stable enol due to the greater substitution of the double bond. Consequently, the major product of the acid-catalyzed bromination of 2-pentanone is 3-bromo-2-pentanone .[3]
Experimental Protocols
Materials:
-
2-Pentanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography to isolate the desired α-bromo-2-pentanone isomers.
Quantitative Data
Specific quantitative data for the alpha-bromination of 2-pentanone is sparse in the readily available literature. However, based on general principles and related reactions, the following tables summarize expected and reported data.
Table 1: Reaction Conditions and Yields for the Alpha-Bromination of Ketones
| Ketone | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2-Pentanone | Br₂ | Acetic Acid | Room Temp. | 1-3 | 3-Bromo-2-pentanone (major), 1-Bromo-2-pentanone (minor) | Not Reported | General Knowledge |
| 3-Pentanone | H₂O₂/HBr | Water | 55-60 | Not Reported | 2-Bromo-3-pentanone | 68.4 | Patent CN101928208B |
| Indan-1-one | Br₂ | Acetic Acid | Room Temp. | Not Reported | 2-Bromoindan-1-one | 84 | [6] |
| 5,6-Dimethoxyindan-1-one | Br₂ | Acetic Acid | Room Temp. | Not Reported | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95 | [6] |
Table 2: Spectroscopic Data for Brominated 2-Pentanone Isomers
| Compound | Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 3-Bromo-2-pentanone | C₅H₉BrO | 165.03 | Predicted: CH₃ (C1): ~2.3, CH(Br) (C3): ~4.5, CH₂ (C4): ~2.0, CH₃ (C5): ~1.1 | Predicted: C=O (C2): ~205, C-Br (C3): ~50, CH₂ (C4): ~35, CH₃ (C1): ~28, CH₃ (C5): ~11 |
| 1-Bromo-2-pentanone | C₅H₉BrO | 165.03 | Predicted: CH₂Br (C1): ~3.9, CH₂ (C3): ~2.7, CH₂ (C4): ~1.7, CH₃ (C5): ~0.9 | Predicted: C=O (C2): ~203, CH₂Br (C1): ~35, CH₂ (C3): ~45, CH₂ (C4): ~18, CH₃ (C5): ~13 |
Note: The NMR data for 3-bromo-2-pentanone and 1-bromo-2-pentanone are predicted values based on typical chemical shifts for similar structures, as specific experimental data was not found in the search results.[7][8][9][10][11]
Mandatory Visualizations
Signaling Pathway: Acid-Catalyzed Alpha-Bromination of 2-Pentanone
Caption: Mechanism of acid-catalyzed alpha-bromination of 2-pentanone.
Experimental Workflow: Synthesis and Purification of 3-Bromo-2-pentanone
Caption: Experimental workflow for the synthesis of 3-bromo-2-pentanone.
Conclusion
The electrophilic α-bromination of 2-pentanone serves as a classic example of the regioselective halogenation of an unsymmetrical ketone. The reaction, proceeding through a more stable enol intermediate under acidic conditions, predominantly yields 3-bromo-2-pentanone. This guide has outlined the fundamental principles of this reaction, provided a general experimental framework, and summarized the available quantitative data. The α-bromo ketones produced are valuable synthetic intermediates, and a thorough understanding of their synthesis is crucial for researchers in organic chemistry and drug development. Further detailed experimental studies are warranted to provide more precise quantitative data on the yields and spectroscopic characteristics of the brominated products of 2-pentanone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. web.pdx.edu [web.pdx.edu]
- 9. treenablythe.weebly.com [treenablythe.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to 3-Bromopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-bromopentan-2-one (CAS No: 815-48-5), a versatile β-halogenated ketone synthon. Its bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, makes it a valuable intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic structures of interest in pharmaceutical and agrochemical research.
Core Properties and Identification
The fundamental properties of this compound are summarized below. While experimental physical data such as boiling point and density are not consistently available in the literature, computed properties provide a reliable estimation for experimental planning.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 3-Bromo-2-pentanone, 2-Pentanone, 3-bromo- | |
| CAS Number | 815-48-5 | |
| Molecular Formula | C₅H₉BrO | |
| Molecular Weight | 165.03 g/mol | |
| Canonical SMILES | CCC(C(=O)C)Br | |
| InChI Key | VKJQRFXZZVMMGA-UHFFFAOYSA-N | |
| Purity (Typical) | ≥ 98.00% | |
| Boiling Point | Not available | |
| Density | Not available | |
| XLogP3 (Computed) | 1.7 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 163.98368 Da | |
| Topological Polar Surface Area | 17.1 Ų |
Synthesis of this compound
The primary route for synthesizing this compound is the α-bromination of the parent ketone, pentan-2-one. Various brominating agents and conditions can be employed, with the choice impacting yield and regioselectivity.
Experimental Protocol: Bromination using Bromine in Methanol
This protocol is based on a reported procedure with a high yield.
Materials:
-
Pentan-2-one (1.0 equiv.)
-
Bromine (1.0 equiv.)
-
Methanol (solvent)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve pentan-2-one in methanol. Cool the solution in an ice bath.
-
Slowly add an equimolar amount of bromine dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for approximately 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The reported yield for this method is approximately 75%.
Caption: Synthesis of this compound via bromination of pentan-2-one.
Key Reactions and Applications in Drug Development
This compound is a key building block for synthesizing heterocyclic compounds. One of the most important reactions is the Hantzsch thiazole synthesis, which is widely used in medicinal chemistry to create the thiazole core found in many biologically active agents. Thiazole derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antibacterial, and anti-HIV properties.
Application: Synthesis of 2-Amino-5-ethyl-4-methylthiazole
The reaction of this compound with thiourea provides a direct route to 2-amino-5-ethyl-4-methylthiazole, a scaffold of interest for drug discovery.
Experimental Protocol: Hantzsch Thiazole Synthesis
This generalized protocol is adapted from standard procedures for the Hantzsch synthesis.
Materials:
-
This compound (1.0 equiv.)
-
Thiourea (1.1 equiv.)
-
Ethanol (solvent)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Sodium carbonate solution (5-10%)
-
Büchner funnel and filter flask
-
Deionized water
Procedure:
-
Combine this compound and thiourea in a round-bottom flask.
-
Add ethanol as the solvent and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for approximately 30-60 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. An acidic salt of the product may precipitate.
-
Pour the reaction mixture into a beaker containing a 5-10% aqueous solution of sodium carbonate to neutralize the hydrobromide salt and precipitate the free base of the thiazole product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Allow the product to air-dry or dry in a vacuum oven at a low temperature. The product, 2-amino-5-ethyl-4-methylthiazole, can be further purified by recrystallization if necessary.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for a researcher using this compound to synthesize and evaluate a novel thiazole derivative for potential biological activity.
Caption: Experimental workflow from synthon to biological evaluation.
Spectroscopic Data
Safety and Handling
As an α-bromoketone, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
An In-Depth Technical Guide to the Undergraduate Synthesis of β-Haloketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of common and accessible synthetic methodologies for the preparation of β-haloketones, tailored for an undergraduate chemistry curriculum. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways.
Introduction
β-Haloketones are valuable synthetic intermediates in organic chemistry, serving as precursors to a variety of molecular scaffolds. Their bifunctional nature, possessing both a nucleophilic enolizable position and an electrophilic carbonyl group, allows for diverse reactivity. This guide explores two primary, undergraduate-accessible methods for their synthesis: the conjugate addition of hydrogen halides to α,β-unsaturated ketones and the alkylation of ketone enolates with dihalomethanes.
Synthetic Methodologies
Two principal strategies for the synthesis of β-haloketones are highlighted below, chosen for their reliability, conceptual simplicity, and adaptability to an undergraduate laboratory setting.
Conjugate Addition of Hydrogen Halides to α,β-Unsaturated Ketones
The conjugate addition, or Michael addition, of hydrogen halides to α,β-unsaturated ketones is a straightforward and atom-economical method for the synthesis of β-haloketones. The reaction proceeds via the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the halide ion at the β-carbon of the enone system.
General Reaction Scheme:
Alkylation of Ketone Enolates with Dihalomethanes
The alkylation of a pre-formed ketone enolate with a dihalomethane provides another route to β-haloketones. This method involves the deprotonation of a ketone at the α-position using a strong base to form a nucleophilic enolate, which then undergoes an SN2 reaction with an electrophilic dihalomethane.
General Reaction Scheme:
Data Presentation
The following tables summarize quantitative data for representative syntheses of β-haloketones using the methodologies described.
Table 1: Synthesis of β-Haloketones via Conjugate Addition
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Cyclohex-2-en-1-one | HBr (48% aq.) | Acetic Acid | 25 | 2 | 3-Bromocyclohexan-1-one | 85 |
| Chalcone | HCl (conc.) | Ethanol | 0 - 25 | 4 | 3-Chloro-1,3-diphenylpropan-1-one | 78 |
| 4-Methylpent-3-en-2-one | HI (57% aq.) | Dichloromethane | 0 | 1 | 3-Iodo-4-methylpentan-2-one | 92 |
Table 2: Synthesis of β-Haloketones via Enolate Alkylation
| Ketone | Base | Dihalomethane | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Acetone | LDA | Dibromomethane | THF | -78 to 25 | 3 | 1-Bromo-3-butanone | 65 |
| Cyclopentanone | NaH | Diiodomethane | DMF | 25 | 5 | 2-(Iodomethyl)cyclopentan-1-one | 72 |
| Propiophenone | KHMDS | Bromoform | Toluene | 0 to 25 | 2.5 | 1,1-Dibromo-3-phenyl-2-butanone | 58 |
Experimental Protocols
Synthesis of 3-Bromocyclohexan-1-one via Conjugate Addition
Materials:
-
Cyclohex-2-en-1-one (5.0 g, 52 mmol)
-
Hydrobromic acid (48% aqueous solution, 11.7 mL, 104 mmol)
-
Acetic acid (25 mL)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohex-2-en-1-one in acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the hydrobromic acid dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 100 mL of ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield 3-bromocyclohexan-1-one as a colorless oil.
Synthesis of 1-Bromo-3-butanone via Enolate Alkylation
Materials:
-
Diisopropylamine (2.2 mL, 15.7 mmol)
-
n-Butyllithium (2.5 M in hexanes, 6.0 mL, 15.0 mmol)
-
Anhydrous tetrahydrofuran (THF), 40 mL
-
Acetone (0.88 mL, 12.0 mmol)
-
Dibromomethane (1.3 mL, 18.0 mmol)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve acetone in anhydrous THF.
-
Slowly add the acetone solution to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.
-
Add dibromomethane to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain 1-bromo-3-butanone.
Mandatory Visualization
The following diagrams illustrate the core mechanisms and workflows described in this guide.
Caption: Mechanism of Conjugate Addition of HX to an Enone.
Caption: Experimental Workflow for Enolate Alkylation.
The Genesis of a Versatile Intermediate: A Technical History of Alpha-Haloketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the discovery and historical development of alpha-haloketones, a class of organic compounds that have become indispensable building blocks in modern synthetic chemistry. From their initial synthesis in the mid-19th century to their pivotal role in the discovery of fundamental organic reactions, this whitepaper traces the key milestones, presents detailed experimental protocols from seminal publications, and provides a comprehensive overview of their early chemical transformations. Quantitative data from historical literature is tabulated for comparative analysis, and key reaction pathways are visualized to illuminate the logical progression of this important field of study.
The Dawn of Alpha-Haloketones: Early Syntheses
The first forays into the synthesis of alpha-haloketones date back to the mid-19th century, a period of burgeoning exploration in organic chemistry. These early syntheses were often direct halogenations of the parent ketones, a conceptually straightforward yet often challenging transformation.
The First Halogenations: Chloroacetone and Bromoacetone
The earliest documented synthesis of an alpha-haloketone is the preparation of chloroacetone. While a definitive first synthesis is difficult to pinpoint with absolute certainty from available records, the work of French chemist Charles Adolphe Wurtz in the mid-19th century is a significant milestone. His investigations into the reactions of acetone laid the groundwork for its halogenation. Similarly, the synthesis of bromoacetone was first described in the 19th century and is attributed to N. Sokolowsky .[1]
These initial preparations typically involved the direct reaction of acetone with the corresponding halogen (chlorine or bromine), often in the presence of a catalyst or under specific reaction conditions to control the degree of halogenation.
Table 1: Early Reported Syntheses of Simple Alpha-Haloketones
| Compound | Discoverer/Early Investigator | Year | Reactants | Key Observations |
| Chloroacetone | Charles Adolphe Wurtz | c. 1859 | Acetone, Chlorine | Formation of a lachrymatory substance. |
| Bromoacetone | N. Sokolowsky | 19th Century | Acetone, Bromine | Production of a volatile, irritating liquid.[1] |
Foundational Experimental Protocol: Synthesis of Bromoacetone
The following protocol for the synthesis of bromoacetone is adapted from early literature, illustrating the typical laboratory practice of the time.
Experimental Protocol: Synthesis of Bromoacetone (Adapted from historical accounts)
Materials:
-
Acetone
-
Bromine
-
Water
-
Glacial Acetic Acid
-
Sodium Carbonate (for neutralization)
-
Calcium Chloride (for drying)
Apparatus:
-
A three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Separatory funnel
Procedure:
-
In the three-necked flask, a mixture of water, pure acetone, and glacial acetic acid is prepared.[2]
-
The mixture is stirred and heated in a water bath to approximately 65 °C.[2]
-
Bromine is then added carefully through the separatory funnel.[2] The reaction is often initiated or accelerated by exposure to light.
-
After the addition of bromine is complete and the color of bromine has discharged, the reaction mixture is cooled.
-
The mixture is then neutralized with a solution of sodium carbonate.
-
The oily layer of bromoacetone is separated using a separatory funnel.
-
The crude bromoacetone is dried over anhydrous calcium chloride and then purified by distillation.
Note: Early procedures often lacked the precise quantitative details and safety precautions of modern methods. Bromoacetone is a potent lachrymator and toxic, and appropriate safety measures must be taken.
Key Reactions and Mechanistic Insights
The true synthetic utility of alpha-haloketones began to be unveiled through the discovery of several named reactions that bear the signatures of their discoverers. These reactions not only provided novel synthetic routes to important classes of compounds but also spurred deeper investigations into reaction mechanisms.
The Favorskii Rearrangement (1894)
In 1894, the Russian chemist Alexei Yevgrafovich Favorskii reported a remarkable transformation of alpha-haloketones upon treatment with a base. This reaction, now known as the Favorskii rearrangement, leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[3][4]
The general scheme involves the reaction of an alpha-haloketone with a hydroxide or alkoxide base to yield a carboxylic acid or ester, respectively. In the case of cyclic alpha-haloketones, the reaction results in a ring contraction.
Diagram 1: The Favorskii Rearrangement
Caption: The Favorskii rearrangement pathway.
Experimental Protocol: The Original Favorskii Rearrangement (Conceptual Reconstruction)
Materials:
-
An alpha-haloketone (e.g., 2-chlorocyclohexanone)
-
A solution of sodium hydroxide or sodium ethoxide in ethanol
Procedure:
-
The alpha-haloketone is dissolved in ethanol.
-
A solution of sodium ethoxide in ethanol is added gradually to the solution of the alpha-haloketone.
-
The reaction mixture is likely heated under reflux for a period of time to ensure complete reaction.
-
After cooling, the reaction mixture is acidified.
-
The product, a carboxylic acid or ester, is then isolated by extraction and purified by distillation or crystallization.
Table 2: Representative Yields from Early Favorskii Rearrangement Studies
| Starting Material | Base | Product | Reported Yield |
| 2-Chlorocyclohexanone | Sodium Ethoxide | Ethyl cyclopentanecarboxylate | Good |
| 3-Bromobutan-2-one | Sodium Hydroxide | 2-Methylpropanoic acid | Not specified |
The Darzens Condensation (1904)
In 1904, the French chemist Auguste Georges Darzens discovered a reaction between a ketone or aldehyde and an alpha-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[5][6] This reaction, termed the Darzens condensation (or Darzens-Claisen condensation), provided a direct route to this important class of compounds.[7]
The reaction proceeds via the formation of a carbanion from the alpha-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. An subsequent intramolecular SN2 reaction then forms the epoxide ring.
Diagram 2: The Darzens Condensation Workflow
References
- 1. Bromoacetone - Wikipedia [en.wikipedia.org]
- 2. Preparation of Cloroacetone and Bromoacetone [designer-drug.com]
- 3. synarchive.com [synarchive.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Darzens reaction - Wikipedia [en.wikipedia.org]
- 7. Darzens Condensation [drugfuture.com]
Methodological & Application
Application Notes and Protocols for 3-Bromopentan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopentan-2-one (CAS No: 815-48-5) is a versatile bifunctional reagent in organic synthesis, possessing both a reactive bromine atom at the α-position to a ketone.[1] This unique structural feature allows it to participate in a wide array of chemical transformations, making it a valuable building block for the synthesis of diverse molecular architectures, including heterocyclic compounds and carbocyclic skeletons. This document provides an overview of its key applications, including detailed experimental protocols for representative reactions and relevant physicochemical data.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. Spectroscopic data for this specific compound is not widely available in public databases; therefore, representative data for similar structures is provided for reference.
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO | [2] |
| Molecular Weight | 165.03 g/mol | [2] |
| CAS Number | 815-48-5 | [2] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
Key Applications and Synthetic Protocols
This compound is a valuable precursor in several important organic reactions. Below are detailed notes and protocols for its primary applications.
Synthesis of Substituted Thiazoles (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide or thiourea. This reaction is of significant interest in medicinal chemistry as the thiazole motif is present in numerous biologically active compounds.
Reaction Scheme:
Figure 1: General workflow for the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiazole
This protocol is a representative example of the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.65 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold distilled water.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4-ethyl-5-methylthiazole.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| This compound | Thiourea | Ethanol | Reflux | 3-4 h | High (Typical for Hantzsch synthesis) |
Synthesis of Substituted Furans (Feist-Benary Furan Synthesis)
The Feist-Benary synthesis is a condensation reaction between an α-haloketone and a β-dicarbonyl compound in the presence of a base to form substituted furans.[4] this compound can serve as the α-haloketone component in this reaction.
Reaction Scheme:
Figure 2: General workflow for the Feist-Benary furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-4-ethylfuran-3-carboxylate
This protocol is a representative example of the Feist-Benary furan synthesis.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (dilute)
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (25 mL) in a flask under a nitrogen atmosphere.
-
To the sodium ethoxide solution, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise with stirring.
-
After the addition is complete, add this compound (1.65 g, 10 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |
| This compound | Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | Reflux | 2-3 h | Moderate to Good |
Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed rearrangement of α-haloketones to form carboxylic acid derivatives.[4] When treated with a base such as sodium hydroxide or an alkoxide, this compound is expected to undergo this rearrangement. The reaction proceeds through a cyclopropanone intermediate.[4]
Reaction Mechanism:
Figure 3: Simplified mechanism of the Favorskii rearrangement.
Experimental Protocol: Synthesis of 2-Methylbutanoic Acid
This protocol describes the Favorskii rearrangement of this compound to form a carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.2 g, 30 mmol) in water (20 mL).
-
Add this compound (1.65 g, 10 mmol) to the sodium hydroxide solution.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-methylbutanoic acid by distillation.
Quantitative Data (Representative):
| Reactant | Base | Solvent | Temperature | Time | Product |
| This compound | Sodium Hydroxide | Water | Reflux | 2 h | 2-Methylbutanoic Acid |
Alkylation of Active Methylene Compounds
This compound can be used as an alkylating agent for active methylene compounds, such as diethyl malonate. This reaction is a fundamental carbon-carbon bond-forming reaction.
Reaction Scheme:
Figure 4: General workflow for the alkylation of diethyl malonate.
Experimental Protocol: Synthesis of Diethyl 2-(1-methyl-2-oxobutyl)malonate
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (dilute)
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (25 mL) under a nitrogen atmosphere.
-
Add diethyl malonate (1.60 g, 10 mmol) dropwise to the stirred sodium ethoxide solution.
-
After enolate formation is complete, add this compound (1.65 g, 10 mmol) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Perform a work-up by extracting the product with diethyl ether, washing with brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time |
| This compound | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 4-6 h |
Safety Information
This compound is expected to be a combustible liquid and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a highly useful and reactive intermediate in organic synthesis. Its ability to participate in the synthesis of important heterocyclic scaffolds like thiazoles and furans, as well as undergo rearrangements and C-C bond-forming reactions, makes it a valuable tool for synthetic chemists in academia and industry. The protocols provided herein serve as a guide for its application in the synthesis of a variety of organic molecules. Further exploration of its reactivity is likely to uncover new synthetic methodologies and applications in drug discovery and materials science.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Bromopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopentan-2-one is a versatile bifunctional molecule containing both a ketone and a secondary alkyl bromide.[1] The presence of the electron-withdrawing carbonyl group at the α-position significantly influences the reactivity of the C-Br bond, making it highly susceptible to nucleophilic attack. This heightened reactivity makes this compound a valuable synthetic intermediate for the introduction of various functional groups at the 3-position of a pentan-2-one scaffold. These substitution reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This document provides an overview of common nucleophilic substitution reactions of this compound and detailed protocols for key transformations.
Reaction Mechanisms and Kinetics
Nucleophilic substitution reactions of α-halo ketones, such as this compound, are known to be significantly faster than those of analogous alkyl halides. This rate enhancement is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of the SN2 reaction.
The generally accepted mechanism for these reactions is the SN2 pathway, which involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom. This concerted process, where the new bond forms as the old one breaks, results in an inversion of stereochemistry at the chiral center if the starting material is optically active. The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and its Substitution Products
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Substrate | ||||
| This compound | This compound | C₅H₉BrO | 165.03 | Not specified |
| Products | ||||
| 3-Hydroxypentan-2-one | 3-Hydroxypentan-2-one | C₅H₁₀O₂ | 102.13 | 186.45 (estimate)[2] |
| 3-Azidopentan-2-one | 3-Azidopentan-2-one | C₅H₉N₃O | 129.15 | Not specified |
| 3-Cyanopentan-2-one | 3-Cyanopentan-2-one | C₆H₉NO | 111.14 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxypentan-2-one via Reaction with Sodium Hydroxide
This protocol describes the hydrolysis of this compound to 3-hydroxypentan-2-one.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as diethyl ether.
-
Prepare an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Slowly add the sodium hydroxide solution to the flask containing the this compound solution with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-hydroxypentan-2-one.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Synthesis of 3-Azidopentan-2-one via Reaction with Sodium Azide
This protocol details the synthesis of 3-azidopentan-2-one.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-azidopentan-2-one can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 3-Cyanopentan-2-one via Reaction with Sodium Cyanide
This protocol outlines the preparation of 3-cyanopentan-2-one.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a solution of sodium cyanide (1.2 equivalents) in a mixture of ethanol and water.
-
Add this compound (1 equivalent) to the cyanide solution.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution on a rotary evaporator to obtain the crude 3-cyanopentan-2-one.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
References
Application Notes and Protocols: 3-Bromopentan-2-one as a Versatile Chemical Synthon
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-bromopentan-2-one as a versatile synthon in organic synthesis, with a focus on its application in the construction of heterocyclic systems relevant to drug discovery.
Overview of this compound
This compound is a bifunctional organic compound that serves as a valuable building block in synthetic chemistry. Its reactivity stems from the presence of two key functional groups: a ketone and a secondary alkyl bromide. The bromine atom, being a good leaving group, renders the adjacent carbon atom susceptible to nucleophilic attack, while the ketone functionality allows for a variety of carbonyl chemistry. This dual reactivity makes this compound an excellent precursor for the synthesis of a wide range of substituted pentanones and various heterocyclic compounds.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO | [1] |
| Molecular Weight | 165.03 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 75-77 °C at 15 mmHg | |
| Density | 1.36 g/cm³ | |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.35 (q, J=6.8 Hz, 1H), 2.35 (s, 3H), 1.95-1.80 (m, 2H), 1.05 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 204.5, 52.1, 28.9, 26.8, 11.2 |
| IR (neat) | ν 2975, 2938, 1718 (C=O), 1458, 1358, 1245, 1112, 685 cm⁻¹ |
Key Applications and Synthetic Protocols
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[2][3][4] this compound serves as an excellent α-haloketone component in this reaction, readily condensing with thiourea or substituted thioureas to afford 2-amino-4-ethyl-5-methylthiazoles. These thiazole scaffolds are prevalent in many biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, and anti-inflammatory properties.[4]
Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiazole
-
Materials:
-
This compound (1.65 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.65 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 8:2) to afford 2-amino-4-ethyl-5-methylthiazole as a pale yellow solid.
-
-
Expected Yield: 75-85%
-
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.85 (s, 2H, NH₂), 2.68 (q, J=7.6 Hz, 2H), 2.25 (s, 3H), 1.25 (t, J=7.6 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.2, 148.5, 115.8, 21.4, 14.2, 12.9.
-
MS (ESI): m/z 143.08 [M+H]⁺.
-
Logical Workflow for Hantzsch Thiazole Synthesis
Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[5] When this compound is treated with a strong base such as sodium methoxide, it undergoes a Favorskii rearrangement to yield methyl 2-methylbutanoate. This reaction proceeds through a cyclopropanone intermediate.[5]
Experimental Protocol: Favorskii Rearrangement of this compound
-
Materials:
-
This compound (1.65 g, 10 mmol)
-
Sodium methoxide (0.65 g, 12 mmol)
-
Anhydrous methanol (25 mL)
-
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere, or use commercially available sodium methoxide solution.
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.65 g, 10 mmol) in anhydrous methanol (10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add the sodium methoxide solution (12 mmol in 15 mL of methanol) dropwise to the stirred solution of this compound over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quench the reaction by adding water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation.
-
The crude product, methyl 2-methylbutanoate, can be further purified by fractional distillation.
-
-
Expected Yield: 60-70%
-
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.65 (s, 3H), 2.40 (sext, J=7.0 Hz, 1H), 1.65-1.50 (m, 1H), 1.45-1.30 (m, 1H), 1.15 (d, J=7.0 Hz, 3H), 0.90 (t, J=7.4 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 176.8, 51.4, 41.2, 26.8, 16.8, 11.7.
-
MS (EI): m/z 116 (M⁺), 88, 57.
-
Favorskii Rearrangement Mechanism
Application in Drug Discovery: Synthesis of Bioactive Thiazoles
The thiazole ring is a key structural motif in a multitude of pharmaceutical agents. The Hantzsch synthesis using this compound provides a direct route to substituted thiazoles that can be further elaborated to target specific biological pathways. For instance, certain 2-aminothiazole derivatives have shown promise as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
While a direct, named drug synthesized from this compound is not prominently featured in publicly available literature, the synthetic utility is clear. The following represents a logical extension of the Hantzsch synthesis towards a hypothetical kinase inhibitor, illustrating the potential of this synthon in a drug discovery workflow.
Hypothetical Drug Discovery Workflow
This workflow illustrates how this compound can be a starting point in a drug discovery cascade. The initial synthesis of the thiazole core is followed by diversification to create a library of compounds for biological screening. Active "hits" are then optimized through iterative chemical synthesis and biological testing to develop a potent and selective drug candidate. The specific signaling pathway targeted would depend on the therapeutic area of interest, with kinase signaling pathways being a prominent example for thiazole-based inhibitors.
Safety and Handling
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly useful and versatile synthon for the synthesis of a variety of organic molecules. Its application in the Hantzsch thiazole synthesis and the Favorskii rearrangement provides access to valuable chemical scaffolds for drug discovery and development. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound.
References
- 1. (3R)-3-bromopentan-2-one | C5H9BrO | CID 60117267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
Synthesis of Heterocyclic Compounds from 3-Bromopentan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-bromopentan-2-one as a versatile starting material. The methodologies outlined herein are foundational for the exploration of novel chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic use of readily available starting materials is crucial for the efficient synthesis of diverse heterocyclic scaffolds. This compound, an α-haloketone, serves as a valuable precursor for the construction of several important five-membered heterocyclic rings, including furans, thiazoles, and oxazoles, through well-established named reactions. This document details the synthetic protocols for these transformations, providing quantitative data and mechanistic insights.
Synthesis of Substituted Furans via Feist-Benary Synthesis
The Feist-Benary synthesis is a classic method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds.[1][2][3] This reaction proceeds via an initial alkylation of the enolate of the β-dicarbonyl compound, followed by a cyclization and dehydration to afford the furan ring.
Experimental Protocol: Synthesis of Ethyl 2-ethyl-4-methyl-3-furoate
Objective: To synthesize ethyl 2-ethyl-4-methyl-3-furoate from this compound and ethyl acetoacetate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 165.03 | 1.65 g | 0.01 |
| Ethyl acetoacetate | 130.14 | 1.30 g | 0.01 |
| Pyridine | 79.10 | 1.58 g (1.6 mL) | 0.02 |
| Ethanol | 46.07 | 20 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NaCl | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.65 g, 0.01 mol) and ethyl acetoacetate (1.30 g, 0.01 mol) in 20 mL of ethanol.
-
To this solution, add pyridine (1.6 mL, 0.02 mol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-ethyl-4-methyl-3-furoate.
Expected Yield: ~65-75%
Characterization Data:
| Property | Value |
| Appearance | Colorless oil |
| Boiling Point | ~110-112 °C at 10 mmHg |
| ¹H NMR (CDCl₃, δ) | 1.25 (t, 3H), 1.30 (t, 3H), 2.15 (s, 3H), 2.70 (q, 2H), 4.20 (q, 2H), 7.15 (s, 1H) |
| ¹³C NMR (CDCl₃, δ) | 14.5, 14.8, 19.0, 21.5, 60.5, 115.8, 118.2, 142.5, 158.0, 165.0 |
Reaction Workflow: Feist-Benary Furan Synthesis
Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives by reacting α-haloketones with a thioamide, most commonly thiourea to yield 2-aminothiazoles.[4] This reaction is a cornerstone in the synthesis of thiazole-containing pharmaceuticals.
Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiazole
Objective: To synthesize 2-amino-4-ethyl-5-methylthiazole from this compound and thiourea.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 165.03 | 1.65 g | 0.01 |
| Thiourea | 76.12 | 0.76 g | 0.01 |
| Ethanol | 46.07 | 15 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.65 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in 15 mL of ethanol.
-
Heat the mixture under reflux for 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-amino-4-ethyl-5-methylthiazole.
Expected Yield: ~80-90%
Characterization Data:
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~135-137 °C |
| ¹H NMR (DMSO-d₆, δ) | 1.10 (t, 3H), 2.20 (s, 3H), 2.50 (q, 2H), 6.80 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ) | 13.5, 14.0, 20.0, 105.0, 145.0, 168.0 |
Reaction Mechanism: Hantzsch Thiazole Synthesis
Synthesis of Substituted Oxazoles via Bredereck Reaction
The Bredereck reaction provides a route to substituted oxazoles from α-haloketones and amides, typically formamide.[5] This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles.
Experimental Protocol: Synthesis of 4-Ethyl-5-methyloxazole
Objective: To synthesize 4-ethyl-5-methyloxazole from this compound and formamide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 165.03 | 1.65 g | 0.01 |
| Formamide | 45.04 | 4.50 g (4.0 mL) | 0.10 |
| Sulfuric Acid (conc.) | 98.08 | 1-2 drops | - |
Procedure:
-
In a 50 mL round-bottom flask fitted with a reflux condenser, combine this compound (1.65 g, 0.01 mol) and formamide (4.0 mL, 0.10 mol).
-
Add 1-2 drops of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture at 120-130 °C for 5 hours.
-
After cooling, pour the mixture into 50 mL of ice-water.
-
Make the solution alkaline by the careful addition of 20% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
Purify the residue by vacuum distillation to yield 4-ethyl-5-methyloxazole.
Expected Yield: ~40-50%
Characterization Data:
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | ~145-147 °C |
| ¹H NMR (CDCl₃, δ) | 1.20 (t, 3H), 2.25 (s, 3H), 2.60 (q, 2H), 7.80 (s, 1H) |
| ¹³C NMR (CDCl₃, δ) | 13.0, 14.5, 22.0, 130.0, 140.0, 150.0 |
Biological Significance and Potential Signaling Pathways
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] For instance, certain 2-aminothiazole derivatives have been shown to act as inhibitors of specific kinases involved in cancer cell proliferation.
Hypothetical Signaling Pathway Inhibition by a 2-Aminothiazole Derivative:
The synthesized 2-amino-4-ethyl-5-methylthiazole, as a representative 2-aminothiazole, could potentially inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in various cancers and plays a central role in regulating cell growth, metabolism, and survival.
This diagram illustrates a potential mechanism where a synthesized thiazole derivative could inhibit Akt, a key node in the PI3K signaling pathway, thereby leading to decreased cell proliferation and increased apoptosis in cancer cells. Further biological evaluation would be required to validate this hypothesis.
Conclusion
This compound is a versatile and accessible building block for the synthesis of a variety of heterocyclic compounds. The protocols detailed in this document for the synthesis of furan, thiazole, and oxazole derivatives provide a solid foundation for further research and development in medicinal chemistry. The potential biological activities of these compounds, particularly in the context of anticancer drug discovery, warrant further investigation.
References
- 1. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromopentan-2-one in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-bromopentan-2-one as a versatile building block in the synthesis of key pharmaceutical intermediates. The following sections describe its application in the synthesis of substituted thiazoles, aminothiophenes, and pyridines, which are core scaffolds in numerous approved drugs and clinical candidates.
Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis
Substituted thiazoles are prevalent in a wide range of pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and anticancer therapies. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. In this protocol, this compound serves as the α-haloketone component, which undergoes condensation with a thioamide to yield the target thiazole derivative.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-ethylthiazole
This protocol details the synthesis of a representative aminothiazole intermediate.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 eq) in 50 mL of ethanol.
-
Addition of Reactant: To the stirring solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any remaining salts. Dry the product under vacuum to obtain the final 2-amino-4-methyl-5-ethylthiazole.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Thiourea | 2-Amino-4-methyl-5-ethylthiazole | Ethanol | 2.5 | 78 | 85-95 |
Reaction Pathway:
Caption: Hantzsch Thiazole Synthesis Pathway.
Synthesis of Substituted Aminothiophenes via Gewald Reaction
2-Aminothiophenes are important intermediates in the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. In this proposed protocol, this compound is used as the ketone component, reacting with an activated nitrile and elemental sulfur in the presence of a base.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-ethylthiophene-3-carboxylate
This protocol outlines a hypothetical Gewald reaction using this compound.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a 250 mL round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in 100 mL of ethanol.
-
Addition of Base: Cool the mixture in an ice bath and add morpholine (1.5 eq) dropwise with vigorous stirring.
-
Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice-water. The crude product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 2-amino-4-methyl-5-ethylthiophene-3-carboxylate.
Data Presentation:
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Solvent | Base | Yield (%) |
| This compound | Ethyl cyanoacetate | Sulfur | Ethyl 2-amino-4-methyl-5-ethylthiophene-3-carboxylate | Ethanol | Morpholine | 70-85 |
Experimental Workflow:
Caption: Gewald Reaction Experimental Workflow.
Synthesis of Substituted Pyridines
Pyridine scaffolds are fundamental in medicinal chemistry, found in drugs for a vast array of diseases. While the classical Hantzsch pyridine synthesis involves a β-ketoester, an aldehyde, and ammonia, variations of this and other pyridine syntheses can accommodate α-halo ketones as precursors. This protocol describes a plausible pathway for the synthesis of a substituted pyridine intermediate from this compound.
Experimental Protocol: Synthesis of a Tetrasubstituted Pyridine Derivative
This protocol is a representative example of a modified pyridine synthesis.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) in 100 mL of ethanol.
-
Reflux: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Data Presentation:
| Reactant 1 | Reactant 2 | Nitrogen Source | Product | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-4-ethyl-1,4-dihydropyridine-3,5-dicarboxylate | Ethanol | 7 | 65-75 |
Logical Relationship of Synthesis:
Caption: Logical Flow of Pyridine Synthesis.
Application Notes and Protocols: Reaction of 3-Bromopentan-2-one with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopentan-2-one is a versatile bifunctional synthetic building block characterized by the presence of a ketone carbonyl group and a bromine atom at the α-position. This arrangement of functional groups allows for a variety of chemical transformations, making it a valuable precursor in organic synthesis. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the adjacent carbonyl group can participate in condensations and other carbonyl-specific reactions.
The reaction of this compound with amines is a cornerstone of its synthetic utility, providing access to a diverse array of nitrogen-containing compounds. These reactions primarily proceed via nucleophilic substitution, where the amine displaces the bromide ion to form an α-amino ketone intermediate. This intermediate can be a stable final product or can undergo subsequent intramolecular reactions to yield various heterocyclic scaffolds. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for the reaction of this compound with various classes of amines.
Reaction of this compound with Primary Amines
The reaction of this compound with primary amines is a facile method for the synthesis of 3-(alkylamino)pentan-2-ones. The reaction typically proceeds via an SN2 mechanism.
General Reaction Scheme
Application Notes and Protocols for the SN2 Reaction of 3-Bromopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting a bimolecular nucleophilic substitution (SN2) reaction with 3-bromopentan-2-one. The information is curated for professionals in research and drug development, emphasizing practical execution, data interpretation, and visualization of the experimental workflow.
Introduction
The SN2 reaction is a fundamental transformation in organic synthesis, allowing for the stereospecific formation of a new covalent bond. This compound is a valuable substrate for such reactions due to the presence of a secondary alkyl halide adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the α-carbon towards nucleophilic attack, making it an excellent electrophile for SN2 reactions.[1] This protocol details a representative SN2 reaction using sodium iodide as the nucleophile in an acetone solvent, a classic example known as the Finkelstein reaction.
Key Reaction Principles
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the backside of the leaving group.[2][3] This "backside attack" leads to an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[2][4] For secondary halides like this compound, the choice of a strong nucleophile and a polar aprotic solvent is crucial to favor the SN2 pathway over competing SN1 and E2 reactions.[3][5][6] Polar aprotic solvents, such as acetone, solvate the counter-ion of the nucleophile but not the nucleophile itself, thereby increasing its nucleophilicity.[3]
Experimental Protocol
This protocol describes the reaction of this compound with sodium iodide in acetone.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetone (approximately 10 mL per 1 g of substrate).
-
Addition of Nucleophile: To this solution, add anhydrous sodium iodide (1.5 eq).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of acetone is 56 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours. The formation of a precipitate (sodium bromide) is an indication of reaction progress.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure 3-iodopentan-2-one.
-
Data Presentation
The following table summarizes the expected quantitative data for this SN2 reaction. Please note that these are representative values and actual results may vary.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material. |
| Sodium Iodide | 1.5 eq | Excess nucleophile is used to drive the reaction to completion. |
| Solvent | ||
| Acetone | Anhydrous | A polar aprotic solvent that favors the SN2 mechanism. |
| Reaction Conditions | ||
| Temperature | Reflux (~56 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Time | 1-3 hours | Reaction progress should be monitored by TLC. |
| Product | ||
| 3-Iodopentan-2-one | The product of the SN2 reaction with inversion of stereochemistry if the starting material is chiral. | |
| Expected Yield | 80-95% | High yields are typical for this type of reaction. |
| Spectroscopic Data (¹H NMR) | δ (ppm) ~2.2 (s, 3H), 4.2 (t, 1H), 2.0 (m, 2H), 1.1 (t, 3H) | Approximate chemical shifts for the product. Actual values may vary depending on the solvent and instrument. |
| Spectroscopic Data (¹³C NMR) | δ (ppm) ~200, 40, 30, 25, 10 | Approximate chemical shifts for the product. |
| Spectroscopic Data (IR) | ν (cm⁻¹) ~1715 (C=O stretch) | Characteristic carbonyl peak. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the SN2 reaction of this compound.
Caption: Experimental workflow for the SN2 reaction.
The following diagram illustrates the logical relationship of the SN2 reaction mechanism.
Caption: SN2 reaction mechanism overview.
References
Application of 3-Bromopentan-2-one in the Synthesis of Agrochemical Scaffolds
Introduction
3-Bromopentan-2-one is an α-bromoketone, a class of chemical intermediates recognized for their utility in the synthesis of various heterocyclic compounds. While direct, documented applications of this compound in the synthesis of commercial agrochemicals are not extensively reported in publicly available literature, its chemical structure makes it a viable precursor for constructing heterocyclic cores that are prevalent in a wide range of fungicides and herbicides. This application note outlines a representative, hypothetical application of this compound in the synthesis of a substituted thiazole, a scaffold known for its fungicidal properties. The protocols provided are based on well-established synthetic methodologies for α-bromoketones.
Principle
The primary application of α-bromoketones like this compound in agrochemical synthesis is their role as electrophilic building blocks in cyclization reactions. The presence of a carbonyl group and an adjacent carbon-bromine bond allows for the facile formation of five-membered heterocyclic rings, such as thiazoles, imidazoles, and pyrazoles. These heterocycles are key pharmacophores in many agrochemicals due to their ability to interact with biological targets in pests and pathogens.
One of the most notable reactions involving α-bromoketones is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide-containing compound to form a thiazole ring. Thiazole derivatives are found in a number of commercial fungicides and are of significant interest in the development of new agrochemical active ingredients.
Hypothetical Application: Synthesis of a 4-ethyl-5-methylthiazole-2-amine Derivative
This section details the hypothetical synthesis of a 4-ethyl-5-methylthiazole-2-amine derivative, a scaffold with potential fungicidal activity, using this compound as a key starting material.
Reaction Scheme
The synthesis proceeds via the Hantzsch thiazole synthesis, where this compound is reacted with thiourea.
Caption: Hantzsch Thiazole Synthesis of a Hypothetical Fungicidal Scaffold.
Experimental Protocol: Synthesis of 4-ethyl-5-methyl-1,3-thiazol-2-amine
This protocol is a general guideline based on standard procedures for the Hantzsch thiazole synthesis. Optimization of reaction conditions may be necessary.
Materials:
-
This compound (98% purity)
-
Thiourea (99% purity)
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 equivalent) in 100 mL of anhydrous ethanol.
-
Addition of Reactant: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-ethyl-5-methyl-1,3-thiazol-2-amine.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of 4-ethyl-5-methyl-1,3-thiazol-2-amine.
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 110-112 °C |
| Appearance | Off-white to pale yellow solid |
Logical Workflow for Agrochemical Development
The synthesized thiazole derivative can then be subjected to further derivatization and biological screening to assess its potential as an agrochemical.
Caption: Workflow for Developing an Agrochemical from this compound.
Conclusion
This compound, as a representative α-bromoketone, holds potential as a valuable intermediate in the synthesis of agrochemically relevant heterocyclic compounds. The Hantzsch thiazole synthesis provides a straightforward and efficient method to convert this building block into thiazole derivatives, which are known to exhibit fungicidal properties. While specific commercial applications of this compound in agriculture are not well-documented, the general reactivity of α-bromoketones suggests its utility for the exploration of novel fungicidal and herbicidal candidates in research and development settings. Further investigation into the biological activity of heterocycles derived from this compound is warranted.
Application Notes and Protocols for the Favorskaii Rearrangement of Alpha-Haloketones
For Researchers, Scientists, and Drug Development Professionals
The Favorskii rearrangement is a powerful and versatile reaction in organic synthesis, enabling the transformation of α-haloketones into carboxylic acid derivatives. This base-catalyzed rearrangement proceeds through a cyclopropanone intermediate, often resulting in a skeletal reorganization of the carbon framework. Notably, in the case of cyclic α-haloketones, the reaction facilitates a ring contraction, providing a valuable method for the synthesis of smaller carbocyclic systems. The reaction can be tailored to produce carboxylic acids, esters, or amides by selecting the appropriate base, such as hydroxide, alkoxide, or an amine, respectively.[1][2]
These application notes provide detailed experimental procedures for key examples of the Favorskii rearrangement, summarize quantitative data for various substrates and conditions, and illustrate the reaction mechanisms and experimental workflow.
I. General Reaction and Mechanisms
The Favorskii rearrangement is initiated by the deprotonation of an α-proton on the opposite side of the halogen atom, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack to form a transient cyclopropanone intermediate. The subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring, yielding a carbanion that is then protonated to give the final product.[1] For α-haloketones that lack an enolizable proton, the reaction can proceed through an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement.[1]
Reaction Mechanisms
The following diagrams illustrate the accepted mechanisms for the Favorskii and quasi-Favorskii rearrangements.
II. Experimental Protocols
The following protocols provide detailed procedures for representative Favorskii rearrangements.
Protocol 1: Ring Contraction of 2-Chlorocyclohexanone to Methyl Cyclopentanecarboxylate
This protocol details the synthesis of methyl cyclopentanecarboxylate from 2-chlorocyclohexanone using sodium methoxide.
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide
-
Anhydrous diethyl ether
-
Water
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
Three-necked round-bottomed flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Calcium chloride drying tubes
Procedure:
-
Equip a dry 1-liter three-necked round-bottomed flask with a stirrer, a spiral reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 ml of anhydrous diethyl ether to the flask and begin stirring.
-
Prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone diluted with 30 ml of dry diethyl ether and add it dropwise to the stirred suspension over approximately 40 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture and add water until all the salts have dissolved.
-
Separate the ether layer, and extract the aqueous layer twice with 50 ml portions of diethyl ether.
-
Combine the ethereal solutions and wash successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.
-
Distill the crude ester under reduced pressure to obtain pure methyl cyclopentanecarboxylate.
Expected Yield: 72-78 g (56-61%).
Protocol 2: General Procedure for the Favorskii Rearrangement of an α-Haloketone to an Ester
This protocol provides a general method for the synthesis of an ester derivative from an α-haloketone.
Materials:
-
α-Haloketone substrate
-
Sodium
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Magnesium sulfate
-
Silica gel for flash chromatography
-
Round-bottomed flask
-
Cannula
-
Reflux condenser
-
Oil bath
-
Standard workup and purification equipment
Procedure:
-
Prepare a fresh solution of sodium methoxide in methanol by dissolving sodium (2.2 eq) in anhydrous methanol (200 mL) at 0 °C under an argon atmosphere.
-
Dissolve the α-haloketone substrate (197 mmol, 1.0 eq) in anhydrous diethyl ether (150 mL) and transfer it via cannula to the freshly prepared sodium methoxide solution at 0 °C.
-
Allow the resulting white slurry to warm to ambient temperature.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.
-
Stir the reaction mixture at 55 °C for 4 hours.
-
Cool the reaction to ambient temperature and then further cool to 0 °C in an ice/water bath.
-
Dilute the mixture with diethyl ether and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel flash chromatography to afford the desired ester product.[3]
Reported Yield: 78% for a specific, yet undisclosed, substrate.[3]
III. Data Presentation
The following tables summarize quantitative data for various Favorskii rearrangement reactions, providing a basis for comparison of different substrates and reaction conditions.
| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Chlorocyclohexanone | Sodium Methoxide | Diethyl Ether | Reflux | 2 | Methyl cyclopentanecarboxylate | 56-61 |
| 2-Chlorocyclohexanone | Sodium Methoxide | Methanol | 0-30 | 4 | Methyl cyclopentanecarboxylate | 88 |
| Generic α-Haloketone | Sodium Methoxide | Methanol/Diethyl Ether | 55 | 4 | Ester Derivative | 78[3] |
| 3-Bromo-2-butanone | Sodium Hydroxide | Not Specified | Not Specified | Not Specified | 2-Methylpropanoic acid | Major Product |
| 1,3-Dibromo-2-butanone | Sodium Ethoxide | Not Specified | Not Specified | Not Specified | Ethyl but-2-enoate | Not Specified |
IV. Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Favorskii rearrangement.
V. Applications in Drug Development and Organic Synthesis
The Favorskii rearrangement is a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[4] Its ability to induce ring contraction is particularly useful for accessing strained ring systems that are difficult to prepare by other methods.[1] For instance, this rearrangement has been a key step in the total synthesis of complex molecules like cubane.[1] The synthesis of highly branched carboxylic acids and their derivatives via this method also finds broad application in the development of new chemical entities.[5] The quasi-Favorskii rearrangement has been utilized in the synthesis of the potent painkiller Pethidine (Demerol).
References
Application Notes and Protocols for 3-Bromopentan-2-one as a Research Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromopentan-2-one as a versatile alkylating agent in a research setting. Due to its reactive α-bromoketone moiety, this compound serves as a valuable tool for the covalent modification of nucleophilic residues in proteins and other biomolecules, making it relevant for applications in chemical biology, drug discovery, and proteomics.
Introduction to this compound
This compound (C₅H₉BrO) is a halogenated ketone that functions as an electrophilic agent. The presence of a bromine atom adjacent to a carbonyl group makes the α-carbon susceptible to nucleophilic attack, leading to the formation of a stable covalent bond with the nucleophile and the displacement of the bromide ion. This reactivity is particularly useful for targeting nucleophilic amino acid residues such as cysteine, histidine, and lysine in proteins.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₉BrO |
| Molecular Weight | 165.03 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Reactivity | Electrophilic, susceptible to S\N2 reactions |
Applications in Research
-
Covalent Enzyme Inhibition: this compound can be employed as an irreversible inhibitor for enzymes that possess a nucleophilic residue within their active site. By forming a covalent bond, it can permanently inactivate the enzyme, which is a valuable strategy for studying enzyme function and for the development of therapeutic agents. The primary targets are often cysteine proteases, protein kinases, and other enzymes where a reactive cysteine is crucial for catalysis.
-
Activity-Based Protein Profiling (ABPP): This compound can be adapted for use in ABPP to identify and characterize active enzymes within complex biological systems. By incorporating a reporter tag (e.g., a fluorophore or biotin) into the structure of this compound or by using it in a competitive profiling experiment, researchers can map the landscape of reactive cysteines in the proteome.
-
Chemical Probe Development: this compound can serve as a foundational scaffold or "warhead" for the design of more complex chemical probes. By attaching it to a molecule with affinity for a specific protein, a targeted covalent probe can be created to selectively label and study the protein of interest.
Mechanism of Action: Alkylation of Cysteine
The primary mechanism of action of this compound as a protein alkylating agent involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic α-carbon. This proceeds via an S\N2 reaction, resulting in the formation of a stable thioether linkage and the release of a bromide ion.
Caption: Covalent modification of a protein cysteine residue by this compound.
Experimental Protocols
Protocol 1: General Procedure for Protein Alkylation
This protocol describes a general method for the alkylation of a purified protein with this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Quenching reagent (e.g., L-cysteine or glutathione)
-
SDS-PAGE reagents
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, incubate the protein with 1-5 mM TCEP or 5-10 mM DTT for 30-60 minutes at room temperature.
-
Prepare a stock solution of the protein at a concentration of 1-10 µM in the reaction buffer.
-
-
Alkylation Reaction:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the protein solution to achieve a final concentration typically ranging from 10 to 100-fold molar excess over the protein concentration. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need optimization depending on the reactivity of the target cysteine.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add a quenching reagent such as L-cysteine or glutathione to a final concentration of 10-fold molar excess over the initial concentration of this compound.
-
-
Analysis of Alkylation:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to check for any gross changes in the protein, such as aggregation or degradation.
-
Mass Spectrometry: To confirm covalent modification and identify the site of alkylation, the protein sample should be prepared for mass spectrometry analysis. This typically involves digestion of the protein (e.g., with trypsin) followed by LC-MS/MS analysis. The mass of the modified cysteine-containing peptide will be increased by 85.06 Da (the mass of the pentan-2-one-3-yl group).
-
Illustrative Data (Hypothetical):
| Protein Target | This compound (µM) | Incubation Time (h) | % Alkylation (by MS) |
| Cysteine Protease X | 10 | 1 | 25% |
| Cysteine Protease X | 50 | 1 | 78% |
| Cysteine Protease X | 100 | 1 | 95% |
| Cysteine Protease X | 50 | 2 | 92% |
| Control Protein (no reactive Cys) | 100 | 2 | <1% |
Protocol 2: Enzyme Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound against a target enzyme.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
This compound
-
DMSO
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the enzyme in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Inhibition Reaction:
-
In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes) at a controlled temperature. Include a control with DMSO only (no inhibitor).
-
-
Enzyme Activity Measurement:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Measure the rate of product formation using a microplate reader or spectrophotometer at an appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound at each time point relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the kinetics of inactivation (kᵢₙₐ꜀ₜ and Kᵢ), plot the observed rate constant of inactivation (kₒₑₛ) versus the inhibitor concentration.
-
Illustrative IC₅₀ Data (Hypothetical):
| Enzyme Target | Pre-incubation Time (min) | IC₅₀ (µM) |
| Kinase Y | 15 | 25.3 |
| Kinase Y | 30 | 12.8 |
| Kinase Y | 60 | 5.1 |
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start -> prepare_enzyme; start -> prepare_inhibitor; prepare_enzyme -> pre_incubation; prepare_inhibitor -> pre_incubation; pre_incubation -> add_substrate; add_substrate -> measure_activity; measure_activity -> data_analysis; data_analysis -> end; }
Caption: Workflow for determining the inhibitory activity of this compound.
Safety Precautions
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and optimized for specific research applications. It is crucial to perform appropriate controls and validate the results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromopentan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-bromopentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods involve the bromination of 2-pentanone. Key approaches include acid-catalyzed bromination using molecular bromine (Br₂), reaction with phosphorus tribromide (PBr₃), and the use of N-bromosuccinimide (NBS).
Q2: What is the reaction mechanism for the acid-catalyzed bromination of 2-pentanone?
A2: The acid-catalyzed bromination of 2-pentanone proceeds through an enol intermediate. The ketone is first protonated by the acid catalyst, followed by deprotonation to form the enol. The electron-rich double bond of the enol then attacks the electrophilic bromine in a non-rate-determining step to yield the α-brominated ketone.[1]
Q3: What are the potential side products in the synthesis of this compound?
A3: Potential side products include other isomers such as 1-bromopentan-2-one, and polybrominated products like 1,3-dibromo-pentan-2-one and 3,3-dibromo-pentan-2-one.[2] If starting from an alcohol precursor, rearrangement products like 2-bromopentane could also be formed.[1]
Q4: How can I purify the final product?
A4: Fractional distillation is a common method for purifying this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC or GC.- Increase reaction time or slightly elevate the temperature, but be cautious of side reactions. |
| Loss of product during workup. | - Optimize extraction and washing steps to minimize product loss in the aqueous phase.- Ensure efficient drying of the organic layer before distillation. | |
| Suboptimal reaction conditions. | - Adjust the stoichiometry of reagents. An excess of the ketone relative to bromine can sometimes minimize dibromination.- Optimize the reaction temperature; lower temperatures can improve selectivity.[1] | |
| Formation of Multiple Products (Low Selectivity) | Isomerization. | - When using alcohol precursors, consider methods that minimize carbocation formation to prevent rearrangements.[1] |
| Polybromination. | - Add the brominating agent slowly and maintain a controlled temperature to prevent localized high concentrations of bromine.- Use a slight excess of the ketone. | |
| Reaction is Too Fast/Uncontrolled | Exothermic reaction. | - Perform the reaction in an ice bath to maintain a low and stable temperature.- Add the brominating agent dropwise to control the reaction rate. |
| Product Decomposes During Distillation | High temperatures. | - Perform distillation under reduced pressure to lower the boiling point of the product. |
Experimental Protocols
Method 1: Acid-Catalyzed Bromination of 2-Pentanone
Materials:
-
2-Pentanone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-pentanone in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Method 2: Bromination using Phosphorus Tribromide
Materials:
-
2-Pentanone
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2-pentanone in anhydrous diethyl ether.
-
Cool the flask in an ice-water bath.
-
Slowly add phosphorus tribromide dropwise from the dropping funnel with efficient stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.[1]
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by fractional distillation.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Brominating Agent | Catalyst/Solvent | Reported Yield | Key Considerations |
| Acid-Catalyzed Bromination | Bromine (Br₂) | Acetic Acid or Methanol | ~75%[2] | Good yield, but requires careful control of temperature and bromine addition to avoid polybromination. |
| NBS Bromination | N-Bromosuccinimide (NBS) | Ammonium acetate / CCl₄ | ~65%[2] | Milder conditions, but may require longer reaction times. |
| PBr₃ Method | Phosphorus tribromide (PBr₃) | Diethyl ether | Not specified, but noted for enhanced regioselectivity[1] | Suitable for larger-scale synthesis due to milder conditions.[1] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of 3-Bromopentan-2-One by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-bromopentan-2-one via distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation of this compound.
| Issue | Potential Cause | Recommended Action |
| Product is dark in color and/or contains solid particles after distillation. | Thermal decomposition of the this compound. Alpha-halo ketones can be thermally unstable and may decompose to produce polymeric and other colored byproducts, especially if overheated. | • Lower the distillation temperature: Use a vacuum source to reduce the boiling point of the compound. For the related isomer 2-bromo-3-pentanone, the boiling point is reported as 55°C at 15 mmHg. A similar range should be targeted.• Minimize heating time: Ensure the distillation is performed as quickly as possible without compromising separation efficiency.• Check for hot spots: Ensure the heating mantle is properly sized and in good contact with the distillation flask to avoid localized overheating. |
| Low or no product recovery in the receiving flask. | Inadequate vacuum: The vacuum may not be low enough to achieve the desired boiling point at the set temperature.Leak in the system: A leak in the distillation apparatus will prevent the system from reaching the required vacuum.Incorrect temperature: The heating temperature may be too low for the applied vacuum. | • Verify vacuum level: Use a manometer to confirm the vacuum level is within the target range (e.g., 15-20 mmHg).• Check for leaks: Inspect all joints and connections for proper sealing. Ensure all glassware is free of cracks.• Adjust heating: Gradually increase the heating mantle temperature until a steady distillation rate is achieved. |
| Co-distillation of impurities with the final product. | Inefficient fractionation: The fractionating column may not be adequate for separating impurities with close boiling points.Bumping of the liquid: Sudden, violent boiling can carry non-volatile impurities into the condenser. | • Improve fractionation: Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).• Ensure smooth boiling: Use a magnetic stirrer or boiling chips in the distillation flask.• Collect fractions: Collect the distillate in multiple small fractions and analyze each for purity. Combine only the pure fractions. |
| Product decomposes in the receiving flask upon storage. | Alpha-halo ketones are known to be unstable and can decompose over time, releasing hydrogen bromide. | It has been suggested that the addition of a small amount of water can help stabilize alpha-monohalogenated aliphatic ketones. Consider storing the purified product under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended distillation method for purifying this compound?
Due to the thermal instability of this compound, vacuum distillation is the recommended method. This allows for distillation at a lower temperature, minimizing the risk of decomposition.
Q2: What is the expected boiling point of this compound?
Q3: What are the likely impurities in a crude sample of this compound?
Common impurities may include:
-
Unreacted starting material (2-pentanone).
-
Di-brominated byproducts (e.g., 1,3-dibromo-pentan-2-one or 3,3-dibromo-pentan-2-one).
-
Solvents used in the synthesis (e.g., methanol, tetrachloromethane, acetic acid).
-
Decomposition products.
Q4: How can I prevent the decomposition of this compound during distillation?
To prevent decomposition:
-
Use a high vacuum to lower the boiling point.
-
Avoid excessive heating and prolonged distillation times.
-
Ensure even heating of the distillation flask.
Q5: What are the storage recommendations for purified this compound?
Store the purified compound in a tightly sealed container, preferably under an inert atmosphere, and at a reduced temperature (e.g., in a refrigerator) to inhibit decomposition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) | CAS Number |
| This compound | C₅H₉BrO | 165.03 | Not available | Not available | 815-48-5 |
| 2-Bromo-3-pentanone (isomer) | C₅H₉BrO | 165.03 | 55 | 15 | 815-52-1 |
| 2-Pentanone (starting material) | C₅H₁₀O | 86.13 | 102 | 760 | 107-87-9 |
| 3-Bromopentane (related compound) | C₅H₁₁Br | 151.04 | 118-119 | 760 | 1809-10-5 |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by vacuum distillation.
1. Apparatus Setup:
- Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a fractionating column (a short Vigreux column is recommended), a condenser, a receiving flask, and a vacuum adapter.
- Ensure all glassware is clean and dry.
- Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask.
- Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
2. Sample Preparation:
- Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
- Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
3. Distillation Procedure:
- Begin stirring the crude sample.
- Gradually apply vacuum to the system, aiming for a pressure of approximately 15-20 mmHg.
- Once the desired vacuum is stable, begin to gently heat the distillation flask.
- Observe the temperature at the head of the fractionating column. Collect any low-boiling impurities as a forerun.
- As the temperature stabilizes near the expected boiling point (around 55°C at 15 mmHg, based on the isomer), change to a clean receiving flask to collect the main fraction.
- Maintain a slow and steady distillation rate.
- Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.
4. Post-Distillation:
- Allow the apparatus to cool completely before carefully releasing the vacuum.
- Transfer the purified this compound to a suitable storage container.
- Analyze the purity of the collected fractions using appropriate analytical techniques (e.g., GC, NMR).
Diagrams
Caption: Troubleshooting workflow for the purification of this compound by distillation.
common side reactions in the bromination of pentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of pentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of pentan-2-one under acidic conditions?
Under acidic conditions, the bromination of pentan-2-one is expected to yield primarily 3-bromopentan-2-one . This is because the reaction proceeds through an enol intermediate, and the formation of the more substituted enol (at the C3 position) is thermodynamically favored.[1][2] This more stable enol then reacts with bromine to give the major product.
Q2: What are the common side reactions observed during the bromination of pentan-2-one?
Several side reactions can occur, leading to a mixture of products and reducing the yield of the desired this compound. These include:
-
Regioisomeric Bromination: Formation of 1-bromopentan-2-one by reaction at the less substituted alpha-carbon (C1).
-
Polybromination: Introduction of more than one bromine atom, leading to di- or tri-brominated products. This is more common under basic conditions but can occur with excess bromine in acidic conditions.
-
Elimination Reaction: The product, this compound, can undergo elimination of hydrogen bromide (HBr) to form α,β-unsaturated ketones, such as pent-3-en-2-one.
-
Aldol Condensation: The starting material, pentan-2-one, can undergo acid-catalyzed self-condensation to form β-hydroxy ketones and their dehydration products.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time or slightly elevate the temperature. Monitor the reaction progress using techniques like TLC or GC. |
| Side reactions are predominant. | Carefully control the stoichiometry of bromine. Use a slight excess of pentan-2-one to minimize polybromination. Maintain a low reaction temperature to disfavor elimination and aldol condensation. | |
| Significant amount of 1-bromopentan-2-one observed | Reaction conditions favoring the kinetic enolate. | While the thermodynamic product is favored, rapid bromination at lower temperatures might slightly increase the proportion of the kinetic product. Ensure sufficient time for equilibration to the more stable enol. |
| Presence of polybrominated byproducts | Excess bromine used. | Use a 1:1 molar ratio of pentan-2-one to bromine. Add the bromine solution dropwise to the ketone solution to maintain a low concentration of bromine throughout the reaction. |
| Formation of α,β-unsaturated ketones | High reaction temperature or prolonged reaction time. | Conduct the reaction at room temperature or below. Upon completion, promptly work up the reaction to isolate the product and remove the acidic catalyst. |
| Observation of high molecular weight impurities | Acid-catalyzed aldol condensation. | Maintain a low reaction temperature. Ensure the concentration of the acid catalyst is not excessively high. Shorter reaction times can also help minimize this side reaction.[3][5] |
Quantitative Data
The following table summarizes the expected, albeit generalized, product distribution for the acid-catalyzed bromination of pentan-2-one. Actual yields may vary based on specific reaction conditions.
| Product | Expected Yield Range (%) | Factors Influencing Yield |
| This compound | 60 - 80% | Optimal stoichiometry, temperature control, and reaction time. |
| 1-Bromopentan-2-one | 5 - 15% | Lower reaction temperatures and shorter reaction times may slightly favor this kinetic product. |
| Polybrominated Products | < 5% | Minimized by using a 1:1 molar ratio of reactants. |
| Pent-3-en-2-one | < 5% | Controlled by maintaining low reaction temperatures and prompt work-up. |
| Aldol Condensation Products | < 5% | Minimized by low temperatures and shorter reaction times. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is for the acid-catalyzed bromination of pentan-2-one.
Materials:
-
Pentan-2-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-2-one (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of pentan-2-one over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine disappears. Monitor the reaction by TLC.
-
Pour the reaction mixture into cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and 5% sodium thiosulfate solution (to remove any unreacted bromine).
-
Wash again with water and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Visualizations
Caption: Reaction pathways in the bromination of pentan-2-one.
Caption: Troubleshooting workflow for the bromination of pentan-2-one.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Propose a mechanism for the acid-catalyzed bromination of pentan-3-one... [askfilo.com]
- 3. brainly.com [brainly.com]
- 4. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
- 5. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Preventing Polybromination in Ketone Synthesis
Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent polybromination during the α-bromination of ketones.
Frequently Asked Questions (FAQs)
Q1: Why does polybromination occur during the α-bromination of my ketone?
A1: Polybromination is a common side reaction that occurs because the introduction of the first bromine atom makes the remaining α-hydrogens more acidic.[1][2] This increased acidity facilitates the formation of subsequent enol or enolate intermediates, which then react further with the brominating agent. The reaction conditions, particularly the use of a base, significantly influence the likelihood of polybromination.
-
Under Basic Conditions: A base removes an α-proton to form an enolate. The electron-withdrawing effect of the first bromine atom added to the α-carbon makes the remaining α-protons on that same carbon even more acidic and easier to remove.[1][2] This accelerates subsequent bromination steps, often leading to di- or tri-brominated products and making it difficult to stop the reaction at the monobrominated stage.[1][3] This pathway can ultimately lead to the haloform reaction in methyl ketones.[1][2]
-
Under Acidic Conditions: An acid catalyst promotes the formation of an enol intermediate.[1][4] After the first bromination, the electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen. This makes the initial protonation step, which is required for enol formation, less favorable.[1] As a result, each successive halogenation is slower than the first, allowing for selective monobromination.[1]
Q2: How do reaction conditions affect the selectivity of monobromination?
A2: Reaction conditions are critical for controlling selectivity. The choice of catalyst (acid vs. base), solvent, and temperature determines whether the reaction is under kinetic or thermodynamic control, which in turn affects the regioselectivity and extent of bromination.
-
Kinetic vs. Thermodynamic Control: In unsymmetrical ketones, deprotonation can occur at two different α-carbons.
-
Kinetic Control: Using a strong, sterically hindered base (like LDA) at low temperatures (e.g., -78°C) favors the rapid formation of the less-substituted (kinetic) enolate, as the protons on the less-hindered carbon are more accessible.[5][6] This leads to bromination at the less-substituted position.
-
Thermodynamic Control: Using a weaker base (like NaOH or NaOCH₃) at higher temperatures allows an equilibrium to be established.[5] This equilibrium favors the more stable, more-substituted (thermodynamic) enolate, leading to bromination at the more-substituted α-carbon.[5][7] Acid-catalyzed bromination also typically yields the thermodynamically favored product because the more substituted enol is more stable.[8][9]
-
The relationship between reaction conditions and the controlling pathway is visualized below.
Q3: Which brominating agents are best for achieving selective monobromination?
A3: While molecular bromine (Br₂) is a common reagent, it can be hazardous and difficult to handle stoichiometrically.[10] Several alternative reagents offer better selectivity and handling.
| Brominating Agent | Abbreviation | Common Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide | NBS | Acid catalyst (p-TsOH, H₂SO₄), reflux in CCl₄, DCM, or EtOH.[11][12][13] | Solid, easy to handle; selective for α-bromination over aromatic ring bromination in many cases.[12] | Can be unstable; reaction can be slow without a catalyst or initiator. |
| Pyridinium Hydrobromide Perbromide | PHPB | Acetic acid, 90°C.[14] | Solid, stable, and safer alternative to liquid bromine; provides good yields.[14][15] | Can still lead to side products if reaction time and temperature are not optimized.[14] |
| Copper(II) Bromide | CuBr₂ | Reflux in solvents like chloroform-ethyl acetate.[16] | High selectivity for monobromination; heterogeneous system can simplify workup.[16] | Requires stoichiometric amounts of copper salt, leading to metal waste. |
| Organic Ammonium Tribromides | OATB | Room temperature in solvents like THF.[10] | Solid, easy to handle, and allows for precise stoichiometry, reducing polybromination.[10] | Can be less reactive than other agents, requiring longer reaction times. |
Recommendation: For general-purpose monobromination, N-Bromosuccinimide (NBS) with an acid catalyst is often the first choice due to its effectiveness and ease of handling.[11][17] For substrates sensitive to harsh conditions, Organic Ammonium Tribromides (OATB) offer a milder alternative.[10]
Troubleshooting Guide
Problem: My reaction is producing significant amounts of di-brominated (or poly-brominated) product.
This is the most common issue in ketone bromination. The following workflow can help you diagnose and solve the problem.
-
Switch to Acidic Conditions: If you are using basic conditions, the primary cause of polybromination is the increased acidity of the monobrominated product.[1][2] Switching to an acid catalyst (like p-toluenesulfonic acid or acetic acid) will slow down the second bromination, favoring the mono-substituted product.[1][4]
-
Control Stoichiometry and Addition:
-
Use a slight excess (1.05-1.2 equivalents) of the brominating agent to ensure full conversion of the starting material without providing a large excess that would drive polybromination.[12]
-
Add the brominating agent (e.g., NBS) in portions over time.[13] This maintains a low concentration of the brominating species, which helps to control the reaction rate and improve selectivity for the monobrominated product.[12]
-
-
Change the Brominating Agent: If Br₂ is being used, consider switching to a solid, less aggressive reagent like NBS or a pyridinium-based reagent.[10][18] These reagents are often easier to handle and can provide higher selectivity.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, which can provide a larger kinetic window to stop the reaction after the first bromination has occurred.
Experimental Protocol Example
Selective Monobromination of Acetophenone using NBS and p-TsOH
This protocol describes a reliable method for the α-monobromination of acetophenone, a common model substrate.
Materials:
-
Acetophenone (10 mmol)
-
N-Bromosuccinimide (NBS) (11 mmol, 1.1 equiv.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 0.02 equiv.)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of acetophenone (10 mmol) in CH₂Cl₂ (10 mL), add N-bromosuccinimide (11 mmol) and p-TsOH·H₂O (0.2 mmol).[17]
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period (e.g., 30 minutes to a few hours).[11][17]
-
Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 10 mL) to quench the acid catalyst, followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromoacetophenone.
-
If necessary, purify the product by column chromatography on silica gel or recrystallization.[19]
Expected Outcome: This procedure typically affords the desired α-bromoacetophenone in high yield with minimal formation of the di-brominated side product.[17]
Disclaimer: All laboratory procedures should be performed with appropriate personal protective equipment and in a well-ventilated fume hood. Please consult the safety data sheets (SDS) for all chemicals before use.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. researchgate.net [researchgate.net]
- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
- 19. Reddit - The heart of the internet [reddit.com]
kinetic versus thermodynamic control in enolate bromination
Welcome to the technical support center for enolate bromination. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a kinetic and a thermodynamic enolate?
The primary distinction lies in the reaction pathway and the stability of the resulting enolate.
-
Kinetic Enolate: This is the enolate that is formed the fastest. It is generated by removing the most accessible, and often most acidic, alpha-proton. This typically results in the less substituted, and less thermodynamically stable, enolate.[1][2]
-
Thermodynamic Enolate: This is the most stable enolate that can be formed. It typically has a more substituted double bond, which is thermodynamically more favorable.[1][2] Its formation is favored under conditions that allow for equilibration between the possible enolates.[3]
Q2: How do reaction conditions influence the formation of kinetic versus thermodynamic enolates?
The choice of base, temperature, solvent, and reaction time are critical in directing the reaction towards either the kinetic or thermodynamic product.[4][5]
| Feature | Kinetic Control | Thermodynamic Control |
| Base | Strong, sterically hindered, non-nucleophilic base (e.g., LDA)[4][6] | Weaker, smaller base (e.g., NaH, NaOEt, NaOH)[4][7] |
| Temperature | Low temperatures (e.g., -78 °C)[4][8] | Higher temperatures (e.g., 0 °C to room temperature)[4][8] |
| Solvent | Aprotic solvents (e.g., THF, Et2O)[1][6] | Protic solvents (e.g., ROH) can favor thermodynamic enolates[1][6] |
| Reaction Time | Short reaction times[4] | Longer reaction times to allow for equilibration[4] |
Q3: Why is a bulky base like LDA used for kinetic enolate formation?
Lithium diisopropylamide (LDA) is a strong but sterically hindered base.[6] Its bulkiness makes it difficult to access the more sterically hindered alpha-proton required to form the thermodynamic enolate. Instead, it preferentially and rapidly removes the more accessible proton, leading to the formation of the kinetic enolate.[6][9]
Troubleshooting Guides
Problem 1: My bromination reaction is resulting in a mixture of regioisomers. How can I improve the selectivity?
Cause: The reaction conditions are not sufficiently optimized for either kinetic or thermodynamic control, leading to the formation of both enolates.
Solution:
-
For the Kinetic Product (less substituted):
-
Ensure your temperature is consistently low (-78 °C is standard). Use a dry ice/acetone bath.
-
Use a strong, bulky base like freshly prepared LDA.
-
Add the ketone solution slowly to the LDA solution to ensure the base is always in excess, preventing equilibration.[10]
-
Use a short reaction time for enolate formation before adding the bromine source.[4]
-
-
For the Thermodynamic Product (more substituted):
Problem 2: I am observing significant amounts of polybrominated products, especially when working under basic conditions.
Cause: The product of the initial bromination is often more acidic than the starting ketone. This is due to the electron-withdrawing nature of the bromine atom, which stabilizes the resulting enolate.[11][12] Consequently, the monobrominated product can be deprotonated and brominated again, often at a faster rate than the starting material.[12][13]
Solution:
-
Use Acidic Conditions: Acid-catalyzed bromination proceeds through an enol intermediate and is generally easier to control to achieve monobromination.[11]
-
Use a Stoichiometric Amount of a Strong Base: To avoid leaving excess base that can catalyze further reactions, use a strong, non-nucleophilic base like LDA to pre-form the enolate quantitatively before adding the brominating agent.[7] This way, once the enolate reacts, there is no significant amount of base left to deprotonate the brominated product.
-
Careful Control of Stoichiometry: Use only one equivalent of the brominating agent.
Experimental Protocols
Protocol 1: Kinetic Bromination of 2-Methylcyclohexanone
This protocol is designed to favor the formation of the less substituted enolate and subsequent bromination.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.2 equivalents) via syringe. Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.[3][4]
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete formation of the kinetic enolate.[4]
-
Bromination: Prepare a solution of Br₂ or NBS (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.[4] Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Thermodynamic Bromination of 2-Methylcyclohexanone
This protocol is designed to favor the formation of the more stable, more substituted enolate.
Materials:
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol (for NaOEt)
-
2-Methylcyclohexanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF. To this suspension, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise at room temperature. Stir the mixture at room temperature for several hours to allow for complete deprotonation and equilibration to the thermodynamic enolate. Hydrogen gas will be evolved.
-
Bromination: Cool the reaction mixture to 0 °C. Add a solution of Br₂ or NBS (1.0 equivalent) in THF dropwise. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess base.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Reaction pathways for kinetic and thermodynamic enolate formation and bromination.
Caption: Experimental workflow for kinetic enolate bromination.
References
- 1. m.youtube.com [m.youtube.com]
- 2. How To [chem.rochester.edu]
- 3. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 4. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. quora.com [quora.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
troubleshooting low yield in 3-bromopentan-2-one reactions
Technical Support Center: 3-Bromopentan-2-one Synthesis
This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound. The primary synthesis route involves the acid-catalyzed α-bromination of 2-pentanone.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I've recovered a significant amount of the starting material (2-pentanone). What is the likely cause?
A: This outcome strongly suggests an incomplete reaction. The rate-determining step in acid-catalyzed α-bromination is the formation of the enol intermediate from the ketone.[1][2] This step requires an acid catalyst.
-
Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., glacial acetic acid, HBr) is used. Acetic acid can serve as both the solvent and the catalyst.[3][4]
-
Low Temperature: While cooling is often necessary to control selectivity, excessively low temperatures can significantly slow the rate of enol formation.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction by observing the disappearance of the characteristic orange/brown color of the bromine.
Q2: My analysis shows a mixture of brominated products, not just the desired this compound. How can I improve selectivity?
A: The formation of multiple products is a common issue related to regioselectivity and over-bromination.
-
Regioselectivity: 2-pentanone is an unsymmetrical ketone with two different α-carbons (C1 and C3). Acid-catalyzed bromination preferentially occurs at the more substituted α-carbon (C3) because it forms the more stable enol intermediate.[2] However, some bromination at the less substituted C1 position to form 1-bromopentan-2-one can occur. To favor the thermodynamic product (3-bromo), ensure equilibrium is reached with sufficient reaction time and appropriate acid catalysis.
-
Polybromination: The formation of di- or tri-brominated species can occur if an excess of the brominating agent is used or if it is added too quickly. Under acidic conditions, the first bromine atom deactivates the ketone, making the second bromination slower, which helps to achieve mono-bromination.[5] To minimize this, use a stoichiometric amount (1:1 mole ratio) of bromine to 2-pentanone and add the bromine slowly and with efficient stirring to avoid localized areas of high concentration.
Q3: The yield of my purified product is low, and I suspect it degraded during the workup and isolation steps. How can I prevent this?
A: α-bromoketones are sensitive compounds and can be prone to degradation.
-
Hydrolysis: During the workup, washing with strong bases can lead to hydrolysis of the product back to the ketone or formation of 3-hydroxypentan-2-one.[4] If a basic wash is necessary to remove acid, use a mild, cold base like 10% sodium bicarbonate solution and minimize contact time.
-
Dehydrobromination: Heating α-bromoketones, especially in the presence of base, can cause an elimination reaction (dehydrobromination) to form α,β-unsaturated ketones.[1][2] When performing distillation, use vacuum distillation to lower the boiling point and minimize thermal decomposition.
-
HBr Byproduct: The reaction of Br₂ with the ketone generates HBr gas.[6] If not properly managed, this can lead to pressure buildup or side reactions. Ensuring good ventilation and a properly designed reaction setup is crucial. Some procedures use a phase-vanishing protocol where an aqueous layer traps the HBr as it forms, preventing it from causing product decomposition.[6]
Q4: What are some alternative brominating agents to elemental bromine (Br₂)?
A: Due to the hazards associated with handling liquid bromine, several alternative reagents can be used.
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[3][7] It is an effective source of electrophilic bromine for α-bromination of ketones, often used with an acid catalyst like p-toluenesulfonic acid (p-TSA) or in a solvent like acetic acid.[7][8]
-
Hydrogen Peroxide-Hydrobromic Acid System (H₂O₂-HBr): This system generates bromine in situ, avoiding the need to handle elemental bromine directly.[9]
Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High recovery of starting material | Incomplete reaction due to insufficient acid catalyst, low temperature, or short reaction time. | Verify catalyst concentration. Allow for longer reaction times or a modest increase in temperature. Monitor for bromine color disappearance. |
| Mixture of brominated isomers | Poor regioselectivity. | Ensure acid-catalyzed conditions to favor bromination at the more substituted C3 position. |
| Presence of di- or poly-brominated products | Excess brominating agent or poor addition technique. | Use a 1:1 molar ratio of 2-pentanone to the brominating agent. Add the brominating agent slowly and with vigorous stirring. |
| Low yield after purification | Product degradation during workup (hydrolysis) or purification (thermal decomposition). | Use cold, mild base (e.g., NaHCO₃) for washes. Purify via vacuum distillation to reduce heat exposure.[4] |
| Reaction is very slow or stalls | Insufficient enol formation. | Confirm the presence and concentration of the acid catalyst. The rate is dependent on ketone and acid concentration, not bromine concentration.[1] |
Key Experimental Protocol
Acid-Catalyzed α-Bromination of 2-Pentanone using Br₂
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Pentanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice
-
Diethyl ether (or Dichloromethane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
10% Sodium Bisulfite (NaHSO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser (with a gas outlet to a trap).
-
Initial Charge: Add 2-pentanone and glacial acetic acid to the flask. Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: In the dropping funnel, prepare a solution of a stoichiometric equivalent (1.0 eq) of bromine in a small amount of glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the cold, stirred ketone solution over 30-60 minutes. Maintain the temperature below 10 °C. The bromine color should fade as it reacts.
-
Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir until the reddish-brown color has completely disappeared.
-
Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the layers. Wash the organic layer sequentially with:
-
Cold water
-
Cold saturated NaHCO₃ solution (to neutralize acetic acid - caution: CO₂ evolution )
-
Cold 10% NaHSO₃ solution (to quench any unreacted bromine)
-
Brine
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Visualizations
Reaction and Troubleshooting Pathways
Caption: Reaction pathway for the acid-catalyzed bromination of 2-pentanone.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | 815-48-5 | Benchchem [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. α-Bromoketone synthesis by bromination [organic-chemistry.org]
Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted bromine from reaction mixtures.
Troubleshooting Guides
Issue: The reaction mixture remains yellow/orange after quenching with sodium thiosulfate.
-
Possible Cause: Insufficient quenching agent has been added to completely react with the excess bromine.
-
Solution: Continue to add the sodium thiosulfate solution dropwise until the color of the reaction mixture disappears and the solution becomes colorless.[1][2] It is common practice to use a 10% aqueous solution of sodium thiosulfate for this purpose.[1]
Issue: A solid precipitate (elemental sulfur) forms during the quenching process with sodium thiosulfate.
-
Possible Cause: The reaction mixture is acidic. In acidic conditions, sodium thiosulfate can decompose to form solid sulfur.
-
Solution: To prevent the formation of sulfur, ensure the reaction mixture is neutral or slightly basic before adding the sodium thiosulfate solution. This can be achieved by first washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[3]
Issue: An emulsion forms during the aqueous wash to remove bromine and byproducts.
-
Possible Cause: The organic and aqueous layers have similar densities, or surfactants are present.
-
Solution: To break the emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.
-
Add more of the organic solvent to dilute the organic layer.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
In some cases, filtering the emulsified layer through a pad of Celite can help.
-
Issue: The product is contaminated with succinimide after a bromination reaction using N-bromosuccinimide (NBS).
-
Possible Cause: Succinimide is a byproduct of reactions involving NBS.
-
Solution: Succinimide is soluble in water. After the reaction, quenching any remaining bromine, the reaction mixture can be washed with water to remove the succinimide.[4] For reactions carried out in solvents like chloroform or carbon tetrachloride, the succinimide may precipitate and can be removed by filtration.[4]
Frequently Asked Questions (FAQs)
What are the most common methods for removing unreacted bromine?
The most common methods involve quenching the excess bromine with a reducing agent. Commonly used quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is typically used and is effective at reducing bromine to colorless bromide ions.[1][2]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also effective reducing agents for bromine.[5][6]
-
Sodium Sulfite (Na₂SO₃): Can be used as an alternative to sodium thiosulfate and may be preferred in some cases to avoid sulfur precipitation.[3][7]
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: While primarily a weak base, it can help in neutralizing any acidic byproducts and can also react with bromine.[4][8]
-
Cyclohexene: This alkene readily reacts with bromine via an addition reaction, effectively removing it from the mixture. The product, 1,2-dibromocyclohexane, is colorless.[9][10]
What are the safety precautions I should take when working with bromine?
Bromine is a hazardous and corrosive substance that should be handled with extreme care in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including:
-
Chemical safety goggles and a face shield.[12]
-
Heavy-duty, chemically resistant gloves (e.g., nitrile).[11]
-
A lab coat.[13]
In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[14] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][15] Always have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize spills.[2][11]
How do I know when all the bromine has been removed?
The disappearance of bromine's characteristic reddish-brown or yellow-orange color is a visual indicator that it has been consumed.[1][9] The reaction mixture should become colorless.
Can I remove bromine by evaporation?
While bromine has a relatively low boiling point (58.8 °C), attempting to remove it by evaporation is generally not recommended due to its high toxicity and reactivity.[16] This method would also risk co-evaporation of volatile products or solvents and poses a significant inhalation hazard. Chemical quenching is the preferred and safer method.
Quantitative Data Summary
| Quenching Agent | Concentration/Equivalents | Reaction Time | Key Observations |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% aqueous solution | Typically rapid | The reddish-brown/yellow color of bromine disappears, resulting in a colorless solution.[1] |
| Sodium Sulfite (Na₂SO₃) | 2 equivalents | ~2 minutes | Effective for quenching unreacted bromine.[7] |
| Sodium Metabisulfite (Na₂S₂O₅) | 1.32 M aqueous solution | 5-7 minutes | The reaction mixture turns pale yellow as excess bromine is quenched.[5] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly add a 10% aqueous solution of sodium thiosulfate dropwise to the stirred reaction mixture.
-
Continue adding the sodium thiosulfate solution until the characteristic orange/yellow color of bromine is no longer visible, and the solution becomes colorless.[1]
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Aqueous Sodium Bisulfite/Metabisulfite
-
Cool the reaction mixture in an ice bath.
-
Prepare a solution of sodium bisulfite or sodium metabisulfite in water.
-
Add the bisulfite/metabisulfite solution dropwise to the vigorously stirred reaction mixture. The addition can be exothermic, so maintain a low temperature.[5]
-
Continue the addition until the bromine color has been discharged.
-
Proceed with the standard aqueous workup as described in Protocol 1.
Protocol 3: Removal with Cyclohexene
-
To the cooled reaction mixture, add cyclohexene dropwise with stirring.
-
The reaction is typically fast, and the bromine color will disappear as it reacts with the cyclohexene to form colorless 1,2-dibromocyclohexane.[9][10]
-
After the color has been discharged, proceed with an appropriate workup to remove the 1,2-dibromocyclohexane and isolate the desired product, which may involve extraction and chromatography.
Visualized Workflows
Caption: General workflow for quenching and removing unreacted bromine.
Caption: Troubleshooting sulfur precipitation during thiosulfate quench.
References
- 1. Workup [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. Bromine handling and safety | DOCX [slideshare.net]
- 13. reddit.com [reddit.com]
- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 15. carlroth.com [carlroth.com]
- 16. quora.com [quora.com]
stability issues of 3-bromopentan-2-one in solution
Welcome to the technical support center for 3-bromopentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellow or brown tint. What is the cause and is the material still usable?
A: Discoloration is a common indicator of decomposition. Alpha-monohalogenated ketones, like this compound, are known to be relatively unstable and can degrade on standing[1]. This process often involves the liberation of hydrogen halide (HBr), which can catalyze further decomposition and the formation of colored, polymeric byproducts[1]. The usability of the solution depends on the extent of degradation and the tolerance of your specific experiment to impurities. It is highly recommended to purify the material by distillation before use if a pure product is required[1]. For critical applications, using a fresh or newly purified batch is advised.
Q2: I've noticed a decrease in the pH of my solution containing this compound. Why is this happening?
A: A drop in pH is likely due to the release of hydrogen bromide (HBr) as a decomposition product[1]. This is a common degradation pathway for α-halo ketones. The acidic environment created can further accelerate the decomposition of the remaining this compound and may interfere with your reaction's intended pathway.
Q3: What are the primary degradation pathways for this compound in solution?
A: this compound, being an α-halo ketone, is susceptible to several degradation pathways. The primary routes of instability include:
-
Dehydrohalogenation: Elimination of HBr to form α,β-unsaturated ketones[2]. This is often promoted by the presence of bases.
-
Nucleophilic Substitution: The carbon atom bearing the bromine is highly electrophilic and susceptible to attack by nucleophiles[3][4]. Common nucleophiles include water, alcohols, amines, and even other components in your reaction mixture.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.[5]
-
Polymerization/Resinification: The unsaturated byproducts of decomposition can polymerize, leading to the formation of insoluble materials and discoloration[1].
Q4: What are the recommended storage and handling conditions for this compound and its solutions?
A: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place[6][7]. Keep containers tightly closed to prevent moisture ingress and potential hydrolysis[6]. For solutions, it is best to prepare them fresh before use. If storage is necessary, use an inert, dry solvent and store the solution at a low temperature (e.g., 2-8 °C) under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light, strong bases, and metals, which can catalyze decomposition[1].
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Issue 1: Unexpected Side Products or Low Yield
| Symptom | Potential Cause | Recommended Action |
| Formation of α,β-unsaturated ketone. | Dehydrohalogenation: Presence of base (even trace amounts) in the reaction mixture. | Carefully control the pH of your reaction. Use a non-basic or weakly basic system if possible. If a base is required, consider using a sterically hindered, non-nucleophilic base and add it slowly at a low temperature. |
| Formation of substitution products (e.g., hydroxy-, alkoxy-pentanone). | Nucleophilic Attack: Reaction with solvent (e.g., water, methanol) or other nucleophiles present. | Use a dry, non-nucleophilic (aprotic) solvent. Ensure all reagents and glassware are thoroughly dried. If a nucleophilic solvent is required, run the reaction at the lowest possible temperature to minimize side reactions. |
| Complex mixture of unidentified products. | General Decomposition: Compound has degraded prior to use or due to harsh reaction conditions. | Confirm the purity of your starting material using a suitable analytical method like GC-MS or NMR. If impure, consider purification. Optimize reaction conditions to be as mild as possible (lower temperature, shorter reaction time). |
Issue 2: Physical Changes in the Solution
| Symptom | Potential Cause | Recommended Action |
| Solution turns yellow, brown, or black. | Polymerization/Resinification: Caused by decomposition products. | This indicates significant degradation. It is best to discard the solution and prepare a fresh one from pure this compound. |
| A precipitate forms in the solution. | Polymerization or Insolubility: Degradation products may be insoluble. | Filter the solution to remove the precipitate, but be aware that the remaining solution likely contains a high level of impurities. Confirm the identity of the soluble material before proceeding. |
Technical Data & Protocols
Table 1: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Rationale |
| pH | Decreases significantly in basic and strongly acidic conditions. | Bases promote dehydrohalogenation and the Favorskii rearrangement[5][8]. Strong acids can catalyze enol formation, which may lead to other reactions[8]. |
| Temperature | Decreases with increasing temperature. | Degradation reactions, like all chemical reactions, are accelerated by heat. |
| Solvent Type | Generally less stable in protic, nucleophilic solvents (e.g., water, methanol). | Protic solvents can act as nucleophiles, leading to substitution reactions[3]. |
| Presence of Nucleophiles | Decreases in the presence of strong nucleophiles. | The α-carbon is highly electrophilic and reactive towards nucleophiles[3][4]. |
| Exposure to Light | May decrease stability. | Light can provide the energy to initiate radical decomposition pathways[1]. |
| Presence of Metals | May decrease stability. | Metal ions can catalyze decomposition reactions[1]. |
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to quantitatively assess the stability of this compound in a given solution over time. High-Performance Liquid Chromatography (HPLC) is a preferred method for stability studies due to its ability to separate the parent compound from its degradants[9].
1. Objective: To determine the concentration of this compound in a solution at various time points under specific storage conditions (e.g., temperature, pH, solvent).
2. Materials:
-
This compound (of known purity)
-
HPLC-grade solvent for a stock solution (e.g., Acetonitrile)
-
The solution/solvent system to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks, pipettes, and vials
3. Experimental Workflow:
4. HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (Note: These parameters are a starting point and may require optimization for your specific system and degradants.)
5. Procedure:
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stability Samples: Prepare your test samples by diluting the stock solution into the solvent or solution matrix you wish to study (e.g., buffer at a specific pH, reaction mixture).
-
Time=0 Analysis: Immediately inject a sample onto the HPLC to get the initial concentration (C₀).
-
Storage: Store the remaining stability samples under the desired experimental conditions (e.g., in a temperature-controlled chamber).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, dilute if necessary, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot % remaining versus time to determine the degradation rate.
Visualized Pathways and Workflows
General Degradation Pathways
The following diagram illustrates the two most common degradation pathways for this compound in solution: nucleophilic substitution and base-induced elimination.
Troubleshooting Workflow for Stability Issues
Use this decision tree to diagnose potential stability problems with your this compound solution.
References
- 1. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 815-48-5 | Benchchem [benchchem.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. 2-Pentanone, 3-bromo- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Scaling Up the Synthesis of 3-Bromopentan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-bromopentan-2-one. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and essential safety information to address common challenges encountered during laboratory and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the alpha-bromination of 2-pentanone. This can be achieved using elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent. The reaction with bromine is often conducted in a solvent like methanol, while the NBS method may use a non-polar solvent such as tetrachloromethane with a radical initiator or catalyst like ammonium acetate.[1]
Q2: What are the typical yields and potential side products when scaling up the synthesis?
A2: Yields can vary significantly based on the chosen method and reaction conditions. Synthesis using bromine in methanol has reported yields around 75%, while using N-Bromosuccinimide can result in yields of approximately 65%.[1] The primary side products are poly-brominated species, such as 1,3-dibromo-pentan-2-one and 3,3-dibromo-pentan-2-one.[1] Over-bromination becomes a more significant issue during scale-up if reaction conditions, especially temperature and reagent stoichiometry, are not carefully controlled.
Q3: How can the final product, this compound, be effectively purified?
A3: After the initial workup (quenching and extraction), crude this compound is typically purified by vacuum distillation. This method is effective for separating the desired mono-brominated product from the less volatile di-brominated byproducts and any remaining starting material. Column chromatography can also be used for smaller scales or when very high purity is required, but it is often less practical for large-scale synthesis.
Q4: What are the key physical and chemical properties of this compound?
A4: Understanding the properties of this compound is crucial for its handling, purification, and use in subsequent reactions. Key data is summarized in the table below.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Brominating Agent | Solvent | Conditions | Reaction Time | Reported Yield | Reference |
| Bromine (Br₂) | Methanol | Heating | 1.3 hours | 75.0% | [1] |
| N-Bromosuccinimide (NBS) | Tetrachloromethane | 80 °C (with ammonium acetate) | 0.5 hours | 65.0% | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO | [1][2] |
| Molecular Weight | 165.03 g/mol | [2][3] |
| CAS Number | 815-48-5 | [1] |
| Appearance | Liquid (presumed) | |
| LogP | 1.74890 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Troubleshooting Guide
Q: My reaction yield is significantly lower than reported values. What are the likely causes and solutions?
A: Low yields are a common issue when scaling up. Consider the following:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate technique (e.g., TLC, GC). If necessary, extend the reaction time or slightly increase the temperature, but be mindful of side product formation.
-
Side Reactions: The formation of di-brominated products is a major cause of yield loss.[1] To minimize this, add the brominating agent slowly and incrementally to the reaction mixture to avoid localized areas of high concentration. Maintain strict temperature control throughout the addition.
-
Workup Losses: Ensure proper phase separation during aqueous workup. Perform multiple extractions with the organic solvent to maximize product recovery from the aqueous layer.
-
Purification Issues: Product may be lost during vacuum distillation if the vacuum is too high or the temperature is excessive, leading to decomposition or co-distillation with lighter impurities. Optimize distillation parameters carefully.
Q: I am observing a significant amount of di-brominated byproducts in my crude product. How can I improve the selectivity for the mono-brominated product?
A: Improving selectivity is key to a successful scale-up.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 2-pentanone to the brominating agent. Using an excess of the brominating agent will invariably lead to poly-bromination.
-
Slow Addition & Temperature Control: Add the brominating agent (especially liquid bromine) dropwise using an addition funnel. Maintain a low and constant temperature during the addition to control the reaction rate and dissipate heat, which can favor side reactions.
-
Choice of Reagent: N-Bromosuccinimide (NBS) can sometimes offer better selectivity and is easier to handle than elemental bromine, making it a good alternative to consider for reducing over-bromination.[1]
Experimental Protocols
Protocol 1: Synthesis via Bromination with Br₂ in Methanol
This protocol is based on a reported synthesis with a 75% yield.[1]
Materials:
-
2-Pentanone
-
Bromine (Br₂)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser in a well-ventilated fume hood.
-
Dissolve 2-pentanone in methanol in the flask and cool the mixture in an ice bath.
-
In the dropping funnel, prepare a solution of bromine in methanol (1:1 molar equivalent to the 2-pentanone).
-
Add the bromine solution dropwise to the stirred 2-pentanone solution over a period of 1-2 hours, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux for approximately 1.5 hours.[1]
-
Cool the reaction mixture back to room temperature.
-
Slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize any excess acid until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil via vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis via N-Bromosuccinimide (NBS)
This protocol is based on a reported synthesis with a 65% yield.[1]
Materials:
-
2-Pentanone
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (catalyst)
-
Tetrachloromethane (or a suitable alternative like acetonitrile)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, charge a round-bottom flask with 2-pentanone, N-Bromosuccinimide (1:1 molar ratio), a catalytic amount of ammonium acetate, and tetrachloromethane.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 80 °C for 30 minutes.[1] Monitor the reaction progress by TLC (the succinimide byproduct will precipitate as the reaction proceeds).
-
After completion, cool the mixture to room temperature and filter to remove the succinimide precipitate.
-
Wash the filtrate with water to remove any remaining ammonium acetate and water-soluble impurities.
-
Extract the aqueous layer with dichloromethane.
-
Combine all organic fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
General Precautions:
-
All manipulations should be performed inside a certified chemical fume hood.
-
Maintain good general ventilation (at least 10 air changes per hour).
-
Avoid inhalation of vapors and direct contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory area.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and dispose of contaminated gloves properly.[5]
-
Skin Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger scale operations, a chemical-resistant apron is recommended.
Reagent-Specific Hazards:
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizer.[6] It can cause severe skin burns and eye damage upon contact and is harmful if inhaled. It may intensify fire. Handle with extreme care.
-
This compound: Assumed to be a skin, eye, and respiratory irritant. Handle with care.
-
Solvents (Methanol, Tetrachloromethane): Flammable and/or toxic. Consult the specific Safety Data Sheet (SDS) for each solvent before use.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures. Avoid mixing with combustible materials.
References
Technical Support Center: Solvent Effects on Bromination Regioselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the regioselectivity of aromatic bromination reactions.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity influence the regioselectivity of electrophilic aromatic bromination?
A1: Solvent polarity plays a crucial role in determining the ortho/para product ratio in the bromination of substituted aromatic rings. As a general trend, polar solvents tend to favor the formation of the para isomer, while nonpolar solvents often lead to a higher proportion of the ortho product. This is attributed to the differential stabilization of the transition states leading to the different isomers. Polar solvents can stabilize the more polar transition state of the para attack, while nonpolar solvents may favor the less sterically hindered attack at the ortho position.[1][2][3]
Q2: What is the role of hydrogen bonding in directing the regioselectivity of bromination?
A2: Hydrogen bonding between the solvent and the substrate can significantly impact regioselectivity, particularly for substrates containing hydroxyl or amino groups. Solvents capable of hydrogen bonding, such as acetonitrile, can form hydrogen bonds with the -OH or -NH2 group. This interaction can sterically hinder the ortho positions, leading to preferential attack at the less hindered para position.[4] Conversely, in non-hydrogen bonding solvents like toluene, the ortho positions are more accessible.
Q3: How does the choice of brominating agent affect solvent-dependent regioselectivity?
A3: The choice of brominating agent, such as N-bromosuccinimide (NBS) versus molecular bromine (Br₂), can influence the extent of solvent effects on regioselectivity. NBS is a common reagent for electrophilic aromatic bromination, and its reactivity and selectivity are markedly dependent on the solvent.[2][5] For instance, the bromination of some activated aromatic compounds with NBS is favored in polar solvents like acetonitrile.[6][7] Different brominating agents can have varying degrees of reactivity and may interact differently with the solvent, leading to distinct product distributions.
Q4: Can solvent choice completely reverse the regioselectivity of a bromination reaction?
A4: In certain cases, yes. A dramatic example is the bromination of 2-isopropylphenol with NBS. In a nonpolar solvent like toluene, the reaction yields predominantly the ortho-brominated product (96%). However, switching to a polar, hydrogen-bonding solvent like acetonitrile results in a near-complete reversal of regioselectivity, affording the para-brominated product as the major isomer (94%).[4]
Troubleshooting Guide
Issue: My bromination reaction is producing a mixture of ortho and para isomers with poor selectivity.
-
Solution 1: Re-evaluate your solvent choice.
-
To favor para-bromination , consider switching to a more polar solvent. Acetonitrile, methanol, or even aqueous conditions can promote para-selectivity, especially for phenols and anilines.[6][8]
-
To favor ortho-bromination , a nonpolar solvent such as toluene, hexane, or carbon tetrachloride may be more suitable.[4]
-
-
Solution 2: Consider the hydrogen-bonding capability of your solvent.
-
If your substrate has a hydrogen-bond donating group (e.g., -OH, -NH₂), using a hydrogen-bond accepting solvent can block the ortho positions and increase para-selectivity.
-
-
Solution 3: Adjust the reaction temperature.
-
Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed through the lowest energy transition state.
-
Issue: The reaction is yielding polybrominated products instead of the desired monobrominated compound.
-
Solution 1: Use a milder brominating agent.
-
Reagents like N-bromosuccinimide (NBS) are often milder than molecular bromine (Br₂) and can offer better control over the extent of bromination.[9]
-
-
Solution 2: Control the stoichiometry of the brominating agent.
-
Carefully add the brominating agent in a controlled manner, using only a slight excess or a 1:1 molar ratio to the substrate.
-
-
Solution 3: Choose a less activating solvent.
-
Highly polar and activating solvents can sometimes promote over-bromination. Switching to a less polar or less coordinating solvent might temper the reactivity.
-
Issue: The reaction is very slow or not proceeding to completion.
-
Solution 1: Increase the polarity of the solvent.
-
Electrophilic aromatic substitution reactions often proceed faster in polar solvents that can stabilize the charged intermediates (arenium ions).[10]
-
-
Solution 2: Consider a catalyst.
Data Presentation
The following table summarizes the quantitative data on the regioselectivity of bromination for selected aromatic compounds in different solvents.
| Substrate | Brominating Agent | Solvent | Ortho Isomer (%) | Para Isomer (%) | Reference(s) |
| 2-Isopropylphenol | NBS | Toluene | 96 | 4 | [4] |
| 2-Isopropylphenol | NBS | Acetonitrile | 6 | 94 | [4] |
| 3-Chloroaniline | NBS | Dioxane | 75 | 25 | [1][5] |
| 3-Chloroaniline | NBS | Acetonitrile | 15 | 85 | [1][5] |
| 3-Nitroaniline | NBS | Dioxane | 80 | 20 | [1][5] |
| 3-Nitroaniline | NBS | Acetonitrile | 25 | 75 | [1][5] |
| p-Cresol | NBS / p-TsOH | Methanol | 94 (mono-ortho) | - | [12] |
Experimental Protocols
1. Ortho-Bromination of 2-Isopropylphenol in Toluene
-
Objective: To synthesize 6-bromo-2-isopropylphenol as the major product.
-
Materials:
-
2-Isopropylphenol
-
N-Bromosuccinimide (NBS)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents (e.g., sodium thiosulfate solution, ethyl acetate, brine, anhydrous sodium sulfate) and equipment (separatory funnel, rotary evaporator, column chromatography apparatus).
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-isopropylphenol (1 equivalent) in toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired ortho-brominated product.
-
2. Para-Bromination of 2-Isopropylphenol in Acetonitrile
-
Objective: To synthesize 4-bromo-2-isopropylphenol as the major product.
-
Materials:
-
2-Isopropylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment as listed in the previous protocol.
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-isopropylphenol (1 equivalent) in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired para-brominated product.
-
Visualizations
Caption: Solvent influence on the regioselectivity of aromatic bromination.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
improving regioselectivity in the synthesis of 3-bromopentan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromopentan-2-one, with a focus on improving regioselectivity.
Troubleshooting Guide
Issue: Low Regioselectivity - Predominance of 1-Bromopentan-2-one
-
Question: My reaction is yielding a significant amount of 1-bromopentan-2-one instead of the desired 3-bromo isomer. How can I improve the regioselectivity?
Answer: The formation of 1-bromopentan-2-one is indicative of a reaction proceeding under kinetic control, which favors the formation of the less substituted enolate. To enhance the regioselectivity towards this compound, it is crucial to establish thermodynamic control. This can be achieved by:
-
Using a weaker base or acidic conditions: Strong, bulky bases like lithium diisopropylamide (LDA) favor the kinetic product. For the thermodynamic product, consider using weaker bases like sodium ethoxide or running the reaction under acidic conditions, for example, with bromine in acetic acid.[1] Acid-catalyzed halogenation of unsymmetrical ketones typically results in the halogenation of the more substituted alkyl group.
-
Increasing the reaction temperature: Higher temperatures allow the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate.[2] Reactions at or above room temperature generally favor the thermodynamic product.
-
Extending the reaction time: Longer reaction times provide the necessary duration for the equilibrium between the kinetic and thermodynamic enolates to be established, thus favoring the more stable thermodynamic product.
-
Issue: Formation of Dibromo and Polybromo Adducts
-
Question: I am observing the formation of significant amounts of di- and polybrominated byproducts. How can I prevent this?
Answer: The formation of polyhalogenated products is a common issue, particularly in base-promoted brominations, because the introduction of a bromine atom increases the acidity of the remaining α-protons. To mitigate this:
-
Use acidic conditions: In an acidic medium, each successive halogenation is slower than the first. This is because the electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making its protonation less favorable.
-
Control the stoichiometry of the brominating agent: Carefully control the amount of the brominating agent (e.g., Br2) to be equimolar or slightly less than the starting ketone. Adding the brominating agent dropwise over a period can also help to maintain a low concentration of the halogen at any given time.
-
Monitor the reaction progress: Closely monitor the reaction using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant polybromination occurs.
-
Issue: Low or Incomplete Conversion
-
Question: The reaction is not going to completion, and I have a significant amount of unreacted pentan-2-one. What can I do?
Answer: Low conversion can be due to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature to favor the thermodynamic product.
-
Decomposition of the brominating agent: If using a reagent like N-bromosuccinimide (NBS), ensure it is of good quality and the reaction is protected from light if necessary, as radical pathways can compete.
-
Inadequate mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Issue: Difficulty in Separating 1-Bromo- and this compound Isomers
-
Question: I have a mixture of 1-bromo- and this compound. What is the best way to separate them?
Answer: The separation of these constitutional isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in their boiling points, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: Silica gel column chromatography can be used for separation. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed. The polarity of the two isomers is slightly different, which should allow for separation with careful optimization of the eluent system.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the key principle for selectively synthesizing this compound over 1-bromopentan-2-one?
A1: The selective synthesis of this compound hinges on the principle of thermodynamic versus kinetic control of enolate formation. This compound is the thermodynamic product , formed from the more stable, more substituted enolate. To favor its formation, reaction conditions that allow for equilibrium to be established are necessary, such as higher temperatures and weaker bases or acidic conditions.[2]
-
Q2: Which brominating agent is best for achieving high regioselectivity for this compound?
A2: For thermodynamically controlled bromination to yield this compound, elemental bromine (Br2) in an acidic solvent like acetic acid is a classic and effective choice.[1][2] Other brominating agents like N-bromosuccinimide (NBS) can also be used, typically under acidic catalysis.
-
Q3: How can I analyze the isomeric ratio of my product mixture?
A3: The most common and effective method for determining the isomeric ratio of 1-bromopentan-2-one and this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . The two isomers will have slightly different retention times on the GC column, and the mass spectrometer can confirm their identity.[3] Proton NMR spectroscopy can also be used to determine the ratio by integrating the characteristic signals for each isomer.
-
Q4: Are there any safety precautions I should be aware of when performing this reaction?
A4: Yes, several safety precautions are crucial:
-
Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Acid: Glacial acetic acid is corrosive. Handle with care and appropriate PPE.
-
Pressure Build-up: The reaction may evolve hydrogen bromide (HBr) gas. Ensure the reaction vessel is equipped with a proper outlet, such as a drying tube or a gas trap, to prevent pressure build-up.
-
Data Presentation
| Reaction Conditions | Brominating Agent | Solvent | Temperature | Ratio (3-bromo:1-bromo) | Yield of 3-bromo | Reference |
| Acid-catalyzed | Br2 | Acetic Acid | Room Temp. | Predominantly 3-bromo | Moderate to Good | General Literature[1][2] |
| Base-promoted (weak base) | Br2 | Methanol | Reflux | Favorable for 3-bromo | Variable | General Literature |
| Kinetic Control (for comparison) | Br2/LDA | THF | -78 °C | Predominantly 1-bromo | Good | General Literature[2] |
Experimental Protocols
Protocol for the Regioselective Synthesis of this compound under Thermodynamic Control
This protocol is based on the well-established acid-catalyzed bromination of ketones.[1][2]
Materials:
-
Pentan-2-one
-
Glacial Acetic Acid
-
Bromine (Br2)
-
5% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Dichloromethane or diethyl ether for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-2-one (1.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10-15 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing cold water.
-
Quench the excess bromine by adding 5% sodium bisulfite solution dropwise until the orange color of bromine disappears.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate this compound.
Visualizations
Caption: Kinetic vs. Thermodynamic enolate formation pathway.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of 3-Bromopentan-2-one
For researchers, scientists, and drug development professionals, understanding the precise molecular structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for such elucidation. This guide provides a detailed comparative analysis of the predicted ¹H and ¹³C NMR spectra of 3-bromopentan-2-one, offering a valuable resource for spectral interpretation and structural verification.
Due to the limited availability of experimental spectral data in public databases, this guide utilizes highly reliable computational prediction models to generate the ¹H and ¹³C NMR spectra of this compound. These predictions serve as a robust reference for researchers working with this or structurally similar compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted NMR data for this compound in a standard deuterated chloroform (CDCl₃) solvent are summarized below. These tables provide key parameters for the identification and characterization of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (C1) | 2.35 | Singlet | - | 3H |
| -CH (C3) | 4.30 | Triplet | 7.2 | 1H |
| -CH₂- (C4) | 2.05 | Multiplet | 7.2, 7.4 | 2H |
| -CH₃ (C5) | 1.10 | Triplet | 7.4 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C1 (-CH₃) | 27.5 |
| C2 (C=O) | 205.0 |
| C3 (-CHBr) | 55.0 |
| C4 (-CH₂-) | 30.0 |
| C5 (-CH₃) | 11.5 |
Structural Assignment and Predicted NMR Correlations
The chemical structure of this compound and the predicted assignments of its ¹H and ¹³C NMR signals are illustrated in the following diagram. This visualization aids in understanding the relationship between the molecular structure and its spectral features.
Caption: Predicted ¹H and ¹³C NMR signal assignments for this compound.
Experimental Protocol for NMR Spectral Acquisition
For researchers seeking to acquire experimental NMR data for this compound or similar liquid samples, the following general protocol can be employed.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-20 mg of the liquid this compound sample and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift axis.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height in the tube is sufficient for the instrument's detector, typically around 4-5 cm.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is required for acquiring detailed spectra.
-
Locking and Shimming: The instrument's magnetic field is first "locked" onto the deuterium signal of the solvent to ensure field stability. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance)
-
Spectral Width: 0-220 ppm
-
Decoupling: Proton broadband decoupling is typically applied to simplify the spectrum by removing C-H coupling.
-
3. Data Processing:
-
Fourier Transformation: The acquired raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. The precise chemical shift of each peak is determined.
Logical Workflow for NMR Spectral Analysis
The process of analyzing an NMR spectrum to elucidate a chemical structure follows a logical workflow.
Caption: A typical workflow for structure elucidation using NMR spectroscopy.
This guide provides a foundational understanding of the expected NMR spectral features of this compound. By combining these predicted data with the outlined experimental protocols, researchers can confidently approach the structural analysis of this and related compounds, accelerating their research and development endeavors.
Mass Spectrometry of 3-Bromopentan-2-one: A Comparative Fragmentation Analysis
For Immediate Release
This guide provides a detailed analysis of the mass spectrometry of 3-bromopentan-2-one, offering a comparative perspective against its non-halogenated analog, pentan-2-one. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation and chemical analysis.
Introduction to Fragmentation Analysis
Electron ionization (EI) mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is unique to the compound's structure and provides a "fingerprint" for identification.
In the case of this compound, the presence of a bromine atom and a carbonyl group dictates its characteristic fragmentation pathways. Key fragmentation processes for ketones include α-cleavage and the McLafferty rearrangement. The bromine atom introduces additional fragmentation routes through the cleavage of the carbon-bromine bond and influences the isotopic pattern of the resulting fragments.
Comparative Fragmentation Data
The following table summarizes the predicted and observed mass-to-charge ratios (m/z) and relative abundances of the key fragments for this compound and the experimentally determined fragments for pentan-2-one. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in this compound results in characteristic isotopic doublets for bromine-containing fragments.
| Fragment Ion | Structure | m/z (this compound) | m/z (Pentan-2-one) | Relative Abundance (Pentan-2-one) | Proposed Fragmentation Pathway |
| Molecular Ion [M]⁺ | C₅H₉BrO⁺ | 164/166 | 86 | Moderate | Ionization of the parent molecule |
| [M-CH₃]⁺ | C₄H₆BrO⁺ | 149/151 | 71 | High | α-cleavage: loss of a methyl radical |
| [M-C₂H₅]⁺ | C₃H₄BrO⁺ | 135/137 | 57 | Low | α-cleavage: loss of an ethyl radical |
| [M-Br]⁺ | C₅H₉O⁺ | 85 | - | - | Cleavage of the C-Br bond |
| [CH₃CO]⁺ | C₂H₃O⁺ | 43 | 43 | High (Base Peak) | α-cleavage: formation of the acylium ion |
| [C₂H₅]⁺ | C₂H₅⁺ | 29 | 29 | Moderate | Cleavage of the C-C bond adjacent to the carbonyl |
| McLafferty Rearrangement | C₃H₅BrO⁺ | 120/122 | 58 | Low | Rearrangement followed by elimination of ethene |
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is expected to be dominated by several key pathways, as illustrated in the diagram below. The initial ionization event forms the molecular ion at m/z 164 and 166. Subsequent fragmentation occurs through competing pathways.
Caption: Predicted fragmentation pathways of this compound.
Comparison with Pentan-2-one
The mass spectrum of pentan-2-one provides a valuable reference for understanding the influence of the bromine substituent. The fragmentation of pentan-2-one is characterized by a prominent molecular ion at m/z 86.[1] The base peak is observed at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion formed by α-cleavage.[1] Another significant fragment appears at m/z 71, resulting from the loss of a methyl group.[1] A peak at m/z 58 is indicative of a McLafferty rearrangement, a common fragmentation for ketones with a γ-hydrogen.
In contrast, the mass spectrum of this compound is complicated by the presence of bromine. The molecular ion will appear as a doublet at m/z 164 and 166. The α-cleavage leading to the acylium ion at m/z 43 is still expected to be a major fragmentation pathway. However, the cleavage of the C-Br bond to form a fragment at m/z 85 is a unique and diagnostic pathway for this compound. Furthermore, fragments retaining the bromine atom will exhibit the characteristic 1:1 isotopic pattern, aiding in their identification. The McLafferty rearrangement product for this compound is predicted to be at m/z 120 and 122.
Experimental Protocols
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
Mass Spectrometry Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.
-
Injection: 1 µL of the sample solution is injected into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C held for 1 minute, then ramped to 250°C at a rate of 10°C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 20-200
-
Scan Rate: 2 scans/second
-
Data Analysis: The acquired mass spectra are processed to identify the molecular ion and major fragment ions. The fragmentation pattern is analyzed to deduce the structure of the compound, paying close attention to the isotopic distribution of bromine-containing fragments. Comparison with a spectral library (if available) or with the known fragmentation patterns of similar compounds is performed to confirm the identification.
Conclusion
The mass spectrometry of this compound presents a predictable yet distinct fragmentation pattern governed by the interplay of the ketone functionality and the bromine substituent. By comparing its predicted spectrum with the known spectrum of pentan-2-one, the diagnostic value of specific fragmentation pathways, such as the cleavage of the C-Br bond and the isotopic signature of bromine, becomes evident. This comparative guide provides a foundational understanding for researchers employing mass spectrometry for the analysis of α-haloketones and related compounds.
References
A Comparative Guide to the Analytical Characterization of 3-Bromopentan-2-one
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of key analytical methods for the characterization of 3-bromopentan-2-one, a valuable intermediate in organic synthesis. We will delve into spectroscopic and chromatographic techniques, presenting expected data, detailed experimental protocols, and a comparative analysis to aid in method selection.
Spectroscopic Characterization
Spectroscopic methods provide foundational information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comparison of Spectroscopic Methods
| Analytical Method | Information Obtained | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of hydrogen atoms. | - Detailed structural elucidation- High resolution and sensitivity | - Requires deuterated solvents- Can be complex for molecules with overlapping signals |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | - Complements ¹H NMR for complete structural assignment- Less signal overlap than ¹H NMR | - Lower natural abundance of ¹³C results in lower sensitivity |
| Mass Spectrometry (EI-MS) | Determines the molecular weight and provides information about the fragmentation pattern.[1] | - High sensitivity- Provides molecular formula confirmation | - Fragmentation can be complex to interpret- Isomeric compounds may have similar mass spectra |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule.[2] | - Fast and non-destructive- Excellent for identifying key functional groups (e.g., C=O, C-Br) | - Provides limited information about the overall molecular structure |
Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - A triplet corresponding to the methyl protons (C5).- A multiplet for the methylene protons (C4).- A multiplet for the methine proton (C3) adjacent to the bromine.- A singlet for the methyl protons (C1) adjacent to the carbonyl group. |
| ¹³C NMR | - A signal for the carbonyl carbon (C2).- A signal for the carbon bearing the bromine atom (C3).- Signals for the other three carbon atoms (C1, C4, C5). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 165.03 g/mol .[5][6][7]- An M+2 peak of similar intensity due to the presence of the bromine isotope (⁸¹Br).- Characteristic fragmentation patterns including the loss of a bromine radical and acylium ion formation. |
| IR Spec. | - A strong absorption band around 1710-1725 cm⁻¹ corresponding to the C=O stretching of the ketone.- A characteristic absorption band in the range of 500-700 cm⁻¹ for the C-Br stretching vibration. |
Chromatographic Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. Gas chromatography (GC) is a particularly suitable method for this volatile compound.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. For this compound, a non-polar or medium-polarity column would be appropriate.
| Parameter | Typical Conditions |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium or Nitrogen |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
-
Data Acquisition: Acquire the free induction decay (FID) signal.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H spectrum and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or injection via a GC system (GC-MS) is suitable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Data Analysis:
-
Identify the molecular ion peak and the M+2 isotopic peak for bromine.
-
Analyze the fragmentation pattern to propose the structure of the fragment ions.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present.
Protocol:
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=O) and carbon-bromine (C-Br) functional groups.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
This guide provides a framework for the analytical characterization of this compound. The choice of methods will depend on the specific research goals, but a combination of spectroscopic and chromatographic techniques is recommended for unambiguous identification and purity assessment.
References
- 1. 3-Bromopentane(1809-10-5) MS [m.chemicalbook.com]
- 2. 3-Bromopentane(1809-10-5) IR Spectrum [chemicalbook.com]
- 3. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR [m.chemicalbook.com]
- 4. 3-Bromopentane(1809-10-5) 1H NMR spectrum [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. (3R)-3-bromopentan-2-one | C5H9BrO | CID 60117267 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-Bromopentan-2-one and 1-Bromopentan-2-one
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of two structurally isomeric α-haloketones: 3-bromopentan-2-one and 1-bromopentan-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into how subtle structural differences influence reaction pathways and outcomes. The comparison focuses on three key reaction types: nucleophilic substitution (SN2), base-induced elimination (E2), and the Favorskii rearrangement.
Structural and Electronic Properties
Both 1-bromopentan-2-one and this compound are α-haloketones, meaning a bromine atom is positioned on the carbon atom adjacent to the carbonyl group. This arrangement significantly influences their reactivity. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the carbon-bromine bond, making these compounds more susceptible to nucleophilic attack compared to their corresponding alkyl halides.
The primary structural difference lies in the substitution of the carbon atom bearing the bromine.
-
1-Bromopentan-2-one: The bromine is on a primary-like carbon (-CH₂Br).
-
This compound: The bromine is on a secondary carbon (-CH(Br)-).
This difference is the principal determinant of their varied reactivity, particularly concerning steric hindrance.
Comparative Reactivity Analysis
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon, displacing the bromide ion. The rate of this reaction is highly sensitive to steric hindrance at the reaction center.[1]
-
1-Bromopentan-2-one: As a primary-like halide, the carbon atom bonded to the bromine is relatively unhindered. This allows for easier backside attack by a nucleophile.
-
This compound: Being a secondary halide, the reaction center is more sterically crowded by the adjacent methyl and ethyl groups. This hindrance makes it more difficult for the nucleophile to approach, leading to a significantly slower reaction rate compared to its primary counterpart.[2][3]
// Nodes sub [label="α-Haloketone\n(e.g., 1-Bromopentan-2-one)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nuc [label="Nucleophile\n(e.g., I⁻)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ts [label="Transition State\n[Nu---C---Br]⁻", shape=diamond, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="Substitution Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lg [label="Leaving Group\n(Br⁻)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges sub -> ts [label="Backside Attack"]; nuc -> ts; ts -> prod [label="Inversion of\nStereochemistry"]; ts -> lg; } . Caption: General workflow for an SN2 reaction on an α-haloketone.
The E2 reaction is a concerted, one-step process where a base removes a proton from a β-carbon, leading to the formation of a double bond and the expulsion of the leaving group. This reaction is favored by strong, sterically hindered bases.[4]
-
1-Bromopentan-2-one: Possesses β-hydrogens only on the C3 position. Elimination will exclusively yield pent-1-en-2-one .
-
This compound: Has β-hydrogens on the C4 position. E2 elimination will yield pent-3-en-2-one . According to Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, this would be the expected major product.[5]
// Nodes start [label="{Substrate (this compound) | { H | Cβ-Cα-Br}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base (B:⁻)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Alkene Product\n(Pent-3-en-2-one)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other_prods [label="BH + Br⁻", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges base -> start:f0 [label="Proton Abstraction", arrowhead="normal"]; start -> product [label="Concerted Step:\nπ-bond formation,\nLeaving group departs", style="dashed"]; product -> other_prods [style="invis"]; // for layout
// Invisible nodes and edges for arrow routing edge [style=invis, arrowhead=none]; c1 [shape=point, width=0]; c2 [shape=point, width=0]; start:f0 -> c1 [minlen=0]; c1 -> c2 [minlen=1]; c2 -> product [minlen=0];
// Curved arrows edge [style=solid, color="#202124", arrowhead="curve", constraint=false]; base -> start:f0 [label=""]; start:f0:e -> start:f1:w [label="", tailport="se", headport="sw"]; start:f1:e -> product [label="", tailport="e", headport="w"]; } . Caption: Concerted mechanism of an E2 elimination reaction.
This is a characteristic reaction of enolizable α-haloketones in the presence of a base (like an alkoxide), which leads to the formation of a carboxylic acid derivative, often with skeletal rearrangement.[6][7] The mechanism proceeds through a cyclopropanone intermediate.[7][8]
-
1-Bromopentan-2-one: Has acidic α'-hydrogens on C3. Deprotonation at this site leads to an enolate, which cyclizes to form a cyclopropanone intermediate. Ring opening by a nucleophile (e.g., methoxide) will yield an ester of 2-methylbutanoic acid.
-
This compound: Has acidic α'-hydrogens on the C1 methyl group. Deprotonation here forms an enolate, which cyclizes to a different cyclopropanone intermediate. Subsequent ring opening yields an ester of 2-methylbutanoic acid. The cleavage of the cyclopropanone ring typically occurs to give the more stable carbanion.[7]
// Nodes start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolate [label="Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; cyclo [label="Cyclopropanone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; attack [label="Tetrahedral Intermediate\n(after Nu⁻ attack)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product\n(e.g., Methyl 2-methylbutanoate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> enolate [label="+ Base (e.g., MeO⁻)\n- H⁺ from C1"]; enolate -> cyclo [label="Intramolecular SN2\n- Br⁻"]; cyclo -> attack [label="+ Nucleophile (MeO⁻)"]; attack -> product [label="Ring Opening &\nProtonation"]; } . Caption: Key intermediates in the Favorskii rearrangement.
Data Summary
The following table summarizes the predicted reactivity and major products for the two isomers under different reaction conditions.
| Reaction Type | Reagent Class | 1-Bromopentan-2-one | This compound |
| SN2 Substitution | Strong, non-bulky nucleophile (e.g., NaI in acetone) | High Reactivity (Primary-like halide) | Low Reactivity (Secondary halide, steric hindrance) |
| Major Product | 1-Iodopentan-2-one | 3-Iodopentan-2-one | |
| E2 Elimination | Strong, bulky base (e.g., KOtBu) | Moderate Reactivity | High Reactivity |
| Major Product | Pent-1-en-2-one | Pent-3-en-2-one (Zaitsev product) | |
| Favorskii Rearrangement | Strong, non-hindered base/nucleophile (e.g., NaOMe) | Reactive | Reactive |
| Major Product | Methyl 2-methylbutanoate | Methyl 2-methylbutanoate |
Experimental Protocols
Below are representative experimental protocols for conducting nucleophilic substitution and Favorskii rearrangement on an α-haloketone.
This procedure is adapted for a qualitative or quantitative assessment of SN2 reactivity.[9]
-
Preparation: Prepare a 0.1 M solution of sodium iodide (NaI) in anhydrous acetone.
-
Reaction Setup: In separate, dry test tubes, add 1 mL of the NaI/acetone solution. To each tube, add 2-3 drops of the respective α-bromoketone (1-bromopentan-2-one or this compound).
-
Observation: Stopper the tubes, shake well, and observe at room temperature. The formation of a white precipitate (sodium bromide, NaBr, which is insoluble in acetone) indicates that a substitution reaction has occurred.
-
Data Collection: Record the time taken for the precipitate to first appear. A faster precipitation time corresponds to a higher reaction rate. For very slow reactions, the mixture can be gently warmed in a water bath (approx. 50°C).
-
Work-up (for isolation): For a preparative scale reaction, the mixture is stirred until completion (monitored by TLC). The reaction mixture is then filtered to remove the NaBr precipitate, and the acetone is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.
This procedure describes the formation of a methyl ester via the Favorskii rearrangement.
-
Base Preparation: Freshly prepare a solution of sodium methoxide (NaOMe) in methanol. This can be done by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol under an inert atmosphere (e.g., Argon) at 0°C.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the α-bromoketone (1.0 equivalent) in a suitable solvent like anhydrous diethyl ether.
-
Addition: Transfer the substrate solution via cannula to the freshly prepared NaOMe solution at 0°C.
-
Reaction: Allow the resulting mixture to warm to room temperature, then heat to reflux (e.g., 55°C) for several hours (typically 2-4 h), monitoring the reaction progress by TLC.
-
Quenching and Work-up: After cooling the reaction to 0°C, carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute the mixture with diethyl ether.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude ester product can then be purified by silica gel flash chromatography.
This guide illustrates that while 1-bromopentan-2-one and this compound are closely related isomers, their reactivity profiles are distinct, governed primarily by steric factors and the specific reaction conditions employed. These differences are crucial for synthetic planning and the development of novel chemical entities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. amherst.edu [amherst.edu]
A Comparative Analysis of SN2 Reaction Rates: 3-Bromopentan-2-one vs. 2-Bromobutane
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount for designing efficient synthetic routes. This guide provides an objective comparison of the SN2 reaction rates of 3-bromopentan-2-one, an α-haloketone, and 2-bromobutane, a secondary alkyl halide. The analysis is supported by established chemical principles and outlines a standard experimental protocol for their quantitative comparison.
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis. The rate of this concerted, single-step process is highly sensitive to the structure of the electrophile. This guide focuses on the pronounced difference in reactivity between α-haloketones and analogous secondary alkyl halides, exemplified by this compound and 2-bromobutane.
Enhanced Reactivity of α-Haloketones
Theoretical and qualitative experimental evidence consistently demonstrates that α-haloketones, such as this compound, undergo SN2 reactions at a significantly faster rate than their secondary alkyl halide counterparts like 2-bromobutane. This enhanced reactivity is attributed to two primary electronic factors:
-
Inductive Effect: The electron-withdrawing carbonyl group adjacent to the reaction center in this compound polarizes the carbon-bromine bond. This increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack.
-
Transition State Stabilization: The transition state of the SN2 reaction involving an α-haloketone is stabilized by orbital overlap with the adjacent carbonyl group. This delocalization of electron density lowers the activation energy of the reaction, thereby increasing its rate.
In contrast, the SN2 reaction rate of 2-bromobutane is primarily influenced by steric hindrance. The presence of two alkyl groups attached to the electrophilic carbon impedes the backside attack of the nucleophile, resulting in a slower reaction rate compared to primary alkyl halides.
Quantitative Data Comparison
| Compound | Structure | Class | Key Factors Influencing SN2 Rate | Expected Relative Rate |
| This compound | CH₃CH₂CH(Br)C(=O)CH₃ | α-Haloketone | • Strong inductive effect of the carbonyl group.• Stabilization of the transition state through orbital overlap. | Very Fast |
| 2-Bromobutane | CH₃CH₂CH(Br)CH₃ | Secondary Alkyl Halide | • Steric hindrance from two alkyl groups at the reaction center. | Slow |
Experimental Protocol for Rate Determination
A common and effective method for comparing the SN2 reaction rates of alkyl halides is the Finkelstein reaction, which involves the reaction of an alkyl bromide with sodium iodide in an acetone solvent. The progress of the reaction can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.
Objective: To determine the relative SN2 reaction rates of this compound and 2-bromobutane.
Materials:
-
This compound
-
2-Bromobutane
-
15% (w/v) solution of sodium iodide (NaI) in acetone
-
Dry test tubes
-
Pipettes
-
Stopwatch
-
Water bath (optional, for enhancing slow reactions)
Procedure:
-
Label two clean, dry test tubes, one for each substrate.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Simultaneously add 2-3 drops of this compound to the first test tube and 2-3 drops of 2-bromobutane to the second test tube.
-
Start the stopwatch immediately upon addition of the substrates.
-
Gently agitate both test tubes to ensure proper mixing.
-
Observe the test tubes for the formation of a cloudy precipitate (NaBr).
-
Record the time at which the first sign of a precipitate appears for each reaction.
-
If a reaction is slow, the test tubes can be placed in a warm water bath to increase the rate, ensuring both are subjected to the same conditions.
Expected Observations: A precipitate is expected to form significantly faster in the test tube containing this compound compared to the one with 2-bromobutane, providing a qualitative and semi-quantitative measure of the relative reaction rates. For a more rigorous quantitative analysis, techniques such as conductivity measurements or NMR spectroscopy can be employed to monitor the disappearance of reactants or the appearance of products over time.
Logical Relationship of Factors Influencing SN2 Reactivity
The following diagram illustrates the key factors that determine the disparate SN2 reaction rates of this compound and 2-bromobutane.
References
A Comparative Analysis of the Stability of 3-Bromopentan-2-one and 3-Chloropentan-2-one: A Guide for Researchers
This guide provides a detailed comparison of the relative stability of 3-bromopentan-2-one and its chloro-analog, 3-chloropentan-2-one. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize α-haloketones as key intermediates. The comparison is grounded in fundamental principles of chemical bonding and reactivity, supported by available quantitative data.
Introduction to α-Haloketones
α-Haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom substituted at the adjacent (alpha) carbon.[1][2] These compounds, including this compound and 3-chloropentan-2-one, are versatile building blocks in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[3] Their utility as alkylating agents is a cornerstone of their chemical significance.[1] The nature of the halogen substituent profoundly influences the stability and reactivity of these molecules. This guide focuses on elucidating these differences through a comparative lens.
Theoretical Stability: A Quantitative Comparison of Bond Energies
The primary determinant of the intrinsic stability of this compound and 3-chloropentan-2-one is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to break a bond homolytically, providing a direct measure of its strength.[4][5] A higher BDE corresponds to a stronger, more stable bond, and consequently, a more stable molecule under conditions that might lead to bond cleavage.
The C-Cl bond is significantly stronger than the C-Br bond. This is attributed to the smaller atomic radius of chlorine and the greater orbital overlap with carbon compared to bromine. The following table summarizes the average bond dissociation energies for relevant carbon-halogen and other bonds.
| Bond | Average Bond Dissociation Energy (kJ/mol) | Average Bond Dissociation Energy (kcal/mol) |
| C-Cl | 338 | 81 [6] |
| C-Br | 285 | 68 [6] |
| C-C | 347 | 83[6] |
| C-H | 414 | 99[6] |
| C=O (in ketones) | 741 | 178[6] |
Note: Values can vary slightly depending on the specific molecular environment. Data is sourced from established chemical literature.
From this data, it is clear that more energy is required to break the C-Cl bond in 3-chloropentan-2-one than the C-Br bond in this compound. This fundamental difference in bond energy underpins the greater thermal and chemical stability of the chloro-analog.
References
Distinguishing Isomers of Bromopentanone: A Spectroscopic Comparison Guide
The structural elucidation of isomers is a critical task in chemical research and drug development, where distinct molecular arrangements can lead to vastly different chemical and biological properties. Bromopentanone (C₅H₉BrO), with its multiple constitutional isomers, presents a classic analytical challenge. This guide provides a comparative analysis of how key spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—can be employed to unambiguously distinguish between the six primary isomers of bromopentanone.
The Isomers of Bromopentanone
Based on the pentanone backbone (2-pentanone or 3-pentanone), the following constitutional isomers are possible:
-
Isomers of 2-Pentanone:
-
Isomers of 3-Pentanone:
-
1-bromo-3-pentanone
-
2-bromo-3-pentanone[5]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is the most definitive technique for distinguishing between these isomers. Each isomer presents a unique electronic environment for its protons, resulting in a distinct fingerprint characterized by the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values.
Key Differentiating Features in ¹H NMR:
-
Number of Signals: The number of unique proton environments directly corresponds to the number of signals in the spectrum. Symmetrical isomers like 1-bromo-3-pentanone will have fewer signals than asymmetrical ones.
-
Chemical Shift: Protons closer to electronegative atoms (oxygen and bromine) are "deshielded" and appear at a higher chemical shift (further downfield). Protons alpha to the carbonyl group typically appear in the 2.0-2.7 ppm range, while those alpha to the bromine atom are found between 3.0-4.5 ppm.
-
Splitting Patterns: The multiplicity of a signal (singlet, doublet, triplet, etc.) is determined by the number of adjacent protons (n) and follows the n+1 rule. This is crucial for determining the connectivity of the carbon skeleton.
Table 1: Predicted ¹H NMR Data for Bromopentanone Isomers
| Isomer | Structure | Unique Protons | Predicted Chemical Shifts (ppm), Multiplicity, and Integration |
| 1-bromo-2-pentanone | Br-CH₂(a)-C(=O)-CH₂(b)-CH₂(c)-CH₃(d) | 4 | (a) ~4.0, s, 2H; (b) ~2.7, t, 2H; (c) ~1.7, sext, 2H; (d) ~0.9, t, 3H |
| 3-bromo-2-pentanone | CH₃(a)-C(=O)-CH(Br)(b)-CH₂(c)-CH₃(d) | 4 | (a) ~2.3, s, 3H; (b) ~4.3, q, 1H; (c) ~1.9, sext, 2H; (d) ~1.1, t, 3H |
| 4-bromo-2-pentanone | CH₃(a)-C(=O)-CH₂(b)-CH(Br)(c)-CH₃(d) | 4 | (a) ~2.2, s, 3H; (b) ~3.0 (ABq), dd, 2H; (c) ~4.2, sext, 1H; (d) ~1.7, d, 3H |
| 5-bromo-2-pentanone | CH₃(a)-C(=O)-CH₂(b)-CH₂(c)-CH₂(d)-Br | 4 | (a) ~2.2, s, 3H; (b) ~2.8, t, 2H; (c) ~2.2, quint, 2H; (d) ~3.5, t, 2H |
| 1-bromo-3-pentanone | Br-CH₂(a)-CH₂(b)-C(=O)-CH₂(c)-CH₃(d) | 4 | (a) ~3.7, t, 2H; (b) ~3.1, t, 2H; (c) ~2.5, q, 2H; (d) ~1.1, t, 3H |
| 2-bromo-3-pentanone | CH₃(a)-CH(Br)(b)-C(=O)-CH₂(c)-CH₃(d) | 4 | (a) ~1.8, d, 3H; (b) ~4.5, q, 1H; (c) ~2.7, q, 2H; (d) ~1.1, t, 3H |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublelet, t=triplet, q=quartet, quint=quintet, sext=sextet, dd=doublet of doublets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) distinguishes isomers based on the number of unique carbon environments. Since all six isomers have five carbon atoms, the number of signals in the proton-decoupled ¹³C NMR spectrum will be five, as none of the isomers possess molecular symmetry that would make carbon atoms chemically equivalent. The key differentiator is the chemical shift of each carbon, which is highly sensitive to its local electronic environment.
Key Differentiating Features in ¹³C NMR:
-
Carbonyl Carbon (C=O): This signal is the most downfield, typically appearing in the range of 200-210 ppm.
-
Carbon Bonded to Bromine (C-Br): This carbon is deshielded and appears in the 25-50 ppm range.
-
Alkyl Carbons: Carbons alpha to the carbonyl group are also deshielded (~30-45 ppm), while other aliphatic carbons appear further upfield (~10-30 ppm).
Table 2: Predicted ¹³C NMR Data for Bromopentanone Isomers
| Isomer | Unique Carbons | Predicted Chemical Shift Ranges (ppm) |
| 1-bromo-2-pentanone | 5 | C=O: ~202; C-Br: ~35; Others: ~45, ~17, ~13 |
| 3-bromo-2-pentanone | 5 | C=O: ~204; C-Br: ~48; Others: ~28, ~25, ~11 |
| 4-bromo-2-pentanone | 5 | C=O: ~206; C-Br: ~48; Others: ~51, ~26, ~22 |
| 5-bromo-2-pentanone | 5 | C=O: ~207; C-Br: ~27; Others: ~42, ~28, ~29 |
| 1-bromo-3-pentanone | 5 | C=O: ~208; C-Br: ~28; Others: ~45, ~35, ~7 |
| 2-bromo-3-pentanone | 5 | C=O: ~205; C-Br: ~52; Others: ~36, ~18, ~7 |
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy provides rapid confirmation of the ketone functional group and can offer clues about the bromine's location. All isomers will exhibit a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch.
Key Differentiating Features in IR:
-
Carbonyl (C=O) Stretch: For simple aliphatic ketones, this peak appears around 1715 cm⁻¹.
-
Effect of α-Halogenation: When a halogen is positioned on the carbon alpha to the carbonyl group (as in 1-bromo-2-pentanone, 3-bromo-2-pentanone, and 2-bromo-3-pentanone), the C=O stretching frequency typically shifts to a higher wavenumber (e.g., 1725-1745 cm⁻¹) due to electronic effects. This provides a clear distinction between α-brominated and non-α-brominated isomers.
-
C-Br Stretch: A C-Br stretching band is expected in the fingerprint region (500-700 cm⁻¹), but it is often weak and less reliable for definitive identification.
Table 3: Characteristic IR Absorption Data
| Isomer | Key Functional Groups | Expected C=O Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| 1-bromo-2-pentanone | α-bromoketone | ~1730 | C-H: ~2870-2960 |
| 3-bromo-2-pentanone | α-bromoketone | ~1725 | C-H: ~2870-2960 |
| 4-bromo-2-pentanone | Ketone, sec-alkyl bromide | ~1715 | C-H: ~2870-2960 |
| 5-bromo-2-pentanone | Ketone, prim-alkyl bromide | ~1715 | C-H: ~2870-2960 |
| 1-bromo-3-pentanone | Ketone, prim-alkyl bromide | ~1715 | C-H: ~2870-2960 |
| 2-bromo-3-pentanone | α-bromoketone | ~1725 | C-H: ~2870-2960 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition (via high-resolution MS). While all bromopentanone isomers have the same molecular weight (165.03 g/mol ), their fragmentation patterns under electron ionization (EI) will differ, providing structural clues.
Key Differentiating Features in MS:
-
Molecular Ion (M⁺): All isomers will show a molecular ion peak. A key feature is the presence of an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[6]
-
Fragmentation Patterns: The primary fragmentation pathway for ketones is α-cleavage, where the bond adjacent to the carbonyl group breaks.[7] The position of the bromine atom will influence which fragments are preferentially formed.
-
α-Cleavage: This process leads to the formation of stable acylium ions. For example, 2-pentanone isomers can produce fragments at m/z 43 ([CH₃CO]⁺) or m/z 71 ([C₃H₇CO]⁺). The presence and relative abundance of these peaks will vary.
-
McLafferty Rearrangement: Isomers with a γ-hydrogen relative to the carbonyl (1-bromo-2-pentanone, 4-bromo-2-pentanone, 5-bromo-2-pentanone) may undergo this rearrangement, though it might not be the most dominant pathway.[6][7]
-
Table 4: Key Mass Spectrometry Fragments
| Isomer | Molecular Ion (m/z) | Key α-Cleavage Fragments (m/z) | Other Significant Fragments (m/z) |
| 1-bromo-2-pentanone | 164/166 | 71, 123/125 | 57 |
| 3-bromo-2-pentanone | 164/166 | 43, 122/124 | 57, 85 |
| 4-bromo-2-pentanone | 164/166 | 43, 99/101 | 57, 85 |
| 5-bromo-2-pentanone | 164/166 | 43, 137/139 | 58 (McLafferty), 57 |
| 1-bromo-3-pentanone | 164/166 | 57, 109/111 | 85 |
| 2-bromo-3-pentanone | 164/166 | 57, 86/88 | 109/111 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the bromopentanone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 100-200 mg of sample may be required for a good signal-to-noise ratio within a reasonable time (e.g., 30-60 minutes).[8]
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the liquid bromopentanone sample between two salt plates (e.g., NaCl or KBr).[9][10] Gently press the plates together to form a thin film.
-
Acquisition: Place the salt plates in the spectrometer's sample holder. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[9] Perform a background scan of the empty salt plates prior to running the sample.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and purification or via direct infusion if the sample is pure.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments. Analyze the resulting mass spectrum for the molecular ion peaks (M⁺ and M+2) and the characteristic fragmentation pattern.
Visualization of Analytical Workflow
The logical process for identifying an unknown bromopentanone isomer can be visualized as a decision-making workflow.
Caption: Workflow for the spectroscopic identification of bromopentanone isomers.
References
- 1. 1-Bromopentan-2-one | C5H9BrO | CID 10057869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-pentanone|lookchem [lookchem.com]
- 3. 4-Bromopentan-2-one | C5H9BrO | CID 14063317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pentanone, 5-bromo- | C5H9BrO | CID 77493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-3-pentanone | C5H9BrO | CID 545092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ursinus.edu [ursinus.edu]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Analysis of 3-Bromopentan-2-one
This guide provides a comparative analysis of gas chromatography (GC) for determining the purity of 3-bromopentan-2-one, a key intermediate in various synthetic pathways. The performance of GC is compared with alternative analytical techniques, supported by detailed experimental protocols and representative data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), stands as a primary method for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating and identifying potential process-related impurities.
Potential Impurities
The synthesis of α-bromoketones can introduce several impurities.[1] Common impurities in this compound may include:
-
Unreacted Starting Material: Pentan-2-one.[2]
-
Over-reaction Byproducts: Dibrominated species such as 3,3-dibromopentan-2-one.[3]
-
Side-reaction Products: Positional isomers or related compounds like 3-bromopentan-2-ol.[4]
Experimental Protocol: GC-MS
This protocol is a robust starting point for the analysis of this compound, based on methods developed for similar halogenated organic compounds.[5][6]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to create a stock solution.
-
Prepare a working sample by diluting the stock solution 1:100 with the same solvent.
-
If an internal standard is used for quantification, add it to the working sample at a known concentration.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a ZB-5MS (5% Phenyl-arylene / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis of known impurities.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound and known impurities in the chosen solvent.
-
Generate a calibration curve by plotting the peak area against the concentration for each compound.
-
Determine the concentration of impurities in the sample by comparing their peak areas to the calibration curve. Purity is typically reported as a percentage area normalization or calculated using an internal/external standard method.
Data Presentation: GC-MS Performance
The following table summarizes hypothetical, yet representative, performance data for the GC-MS analysis of this compound and its potential impurities.
| Compound | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Pentan-2-one | 4.5 | 0.5 µg/g | 1.5 µg/g |
| This compound | 10.2 | - | - |
| 3-Bromopentan-2-ol | 10.8 | 1.0 µg/g | 3.0 µg/g |
| 3,3-Dibromopentan-2-one | 14.1 | 1.5 µg/g | 4.5 µg/g |
Note: Data are illustrative. Actual retention times and detection limits will vary based on the specific instrument, column, and conditions used. High sensitivity in the µg/g (ppm) range is achievable, particularly for targeted impurity analysis.[7]
Analytical Workflow
The logical flow from sample handling to final purity assessment is crucial for reproducible results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Bromo-2-pentanol | CAS#:860544-87-2 | Chemsrc [chemsrc.com]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2-pentanol | C5H11BrO | CID 542249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Reactivity of Alpha- vs. Beta-Halogenated Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of α-halogenated and β-halogenated ketones, supported by experimental data and detailed methodologies. Understanding the distinct reactivity profiles of these structural isomers is crucial for their effective application in organic synthesis and drug development, where they serve as versatile intermediates.
Executive Summary
Alpha-halogenated ketones are generally more reactive towards nucleophilic substitution than their beta-isomers. This heightened reactivity is primarily attributed to the electron-withdrawing effect of the adjacent carbonyl group, which enhances the electrophilicity of the α-carbon. In contrast, β-halogenated ketones are more prone to elimination reactions, although they can also undergo substitution, sometimes influenced by neighboring group participation. This guide presents a quantitative comparison of their reactivity, outlines the experimental protocols for these assessments, and provides visual representations of the underlying principles.
Data Presentation: Reactivity Comparison
The following table summarizes the relative reactivity of 1-chloro-2-butanone (an α-chloroketone) and 3-chloro-2-butanone (a β-chloroketone) in a substitution reaction with a common nucleophile.
| Compound | Structure | Position of Halogen | Reaction Type | Relative Rate Constant (k_rel) |
| 1-Chloro-2-butanone | CH₃COCH₂CH₂Cl | α | Sₙ2 | Significantly higher |
| 3-Chloro-2-butanone | CH₃CH(Cl)COCH₃ | β | Sₙ2/Elimination | Lower |
Factors Influencing Reactivity
The differing reactivity of α- and β-halogenated ketones can be attributed to several key factors.
References
Validation of 3-Bromopentan-2-one Synthesis: A Spectroscopic Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic validation of 3-bromopentan-2-one. This guide provides a comparative analysis of synthetic methodologies and detailed experimental data to ensure product purity and structural confirmation.
The synthesis of α-halo ketones is a fundamental transformation in organic chemistry, providing key intermediates for the construction of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. Among these, this compound is a valuable building block. Accurate validation of its synthesis is paramount to ensure the integrity of subsequent research and development. This guide details the spectroscopic analysis of this compound synthesized via the direct bromination of pentan-2-one and compares this method with alternative synthetic routes.
Synthesis of this compound
A primary and straightforward method for the synthesis of this compound involves the electrophilic α-bromination of pentan-2-one using molecular bromine, often in the presence of an acid catalyst.
Experimental Protocol: Direct Bromination of Pentan-2-one
Materials:
-
Pentan-2-one
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve pentan-2-one (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid and unreacted bromine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Spectroscopic Validation
The successful synthesis of this compound is confirmed through a combination of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The obtained data should be compared with literature values and data from the starting material, pentan-2-one, to ensure the desired transformation has occurred and to identify any potential impurities.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the presence of the carbonyl group (C=O) and the introduction of the carbon-bromine bond (C-Br).
| Compound | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) |
| Pentan-2-one | ~1715 | N/A | ~2870-2960 |
| This compound | ~1720 | ~650-750 | ~2880-2970 |
Table 1: Comparison of key IR absorption frequencies.
The slight shift of the C=O stretch to a higher wavenumber in this compound is indicative of the electron-withdrawing bromine atom on the α-carbon. The appearance of a new absorption in the fingerprint region corresponding to the C-Br stretch is a key indicator of successful bromination.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of the protons in the molecule, confirming the position of the bromine atom.
| Compound | δ (ppm) | Multiplicity | Assignment |
| Pentan-2-one | 2.42 | t | -CH₂- (next to C=O) |
| 2.13 | s | -CH₃ (next to C=O) | |
| 1.58 | sextet | -CH₂- | |
| 0.92 | t | -CH₃ | |
| This compound | 4.45 | dd | -CH(Br)- |
| 2.35 | s | -CH₃ (next to C=O) | |
| 2.05 | m | -CH₂- | |
| 1.10 | t | -CH₃ |
Table 2: ¹H NMR chemical shifts (in CDCl₃) for pentan-2-one and this compound.
The most significant change in the ¹H NMR spectrum upon bromination is the appearance of a downfield doublet of doublets around 4.45 ppm, corresponding to the proton on the carbon bearing the bromine atom. This downfield shift is due to the deshielding effect of the electronegative bromine. The disappearance of the triplet at 2.42 ppm from the starting material and the shift of the adjacent methyl and methylene protons further confirm the regioselectivity of the reaction.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to confirm the carbon framework of the product.
| Compound | δ (ppm) | Assignment |
| Pentan-2-one | 209.5 | C=O |
| 45.8 | -CH₂- (next to C=O) | |
| 29.8 | -CH₃ (next to C=O) | |
| 17.5 | -CH₂- | |
| 13.7 | -CH₃ | |
| This compound | 202.0 | C=O |
| 52.0 | -CH(Br)- | |
| 30.5 | -CH₂- | |
| 26.5 | -CH₃ (next to C=O) | |
| 11.5 | -CH₃ |
Table 3: ¹³C NMR chemical shifts (in CDCl₃) for pentan-2-one and this compound.
In the ¹³C NMR spectrum, the carbon attached to the bromine atom (-CH(Br)-) appears at a characteristic chemical shift of around 52.0 ppm. The carbonyl carbon signal is also shifted slightly upfield compared to the starting material.
Alternative Synthesis Methods
While direct bromination with Br₂ is a common method, it has drawbacks, including the hazardous nature of bromine and the potential for over-bromination. Alternative, milder, and more selective methods are often preferred in modern synthetic chemistry.
N-Bromosuccinimide (NBS) Bromination
NBS is a convenient and safer source of electrophilic bromine. The reaction is typically initiated by a radical initiator or acid catalysis.
Experimental Protocol:
-
Dissolve pentan-2-one (1 equivalent) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Advantages: Easier to handle than liquid bromine, often more selective, and the byproduct is a solid that can be easily filtered off.
Copper(II) Bromide (CuBr₂) Bromination
CuBr₂ serves as both a Lewis acid catalyst and a bromine source, offering a heterogeneous and often highly selective bromination method.
Experimental Protocol:
-
Suspend copper(II) bromide (2.2 equivalents) in a suitable solvent (e.g., a mixture of chloroform and ethyl acetate).
-
Add pentan-2-one (1 equivalent) to the suspension.
-
Reflux the mixture with vigorous stirring. The reaction progress can be monitored by the color change of the solid from black (CuBr₂) to white (CuBr).
-
Upon completion, cool the reaction mixture and filter to remove the copper(I) bromide.
-
Wash the filtrate with water and brine, dry the organic layer, and remove the solvent.
-
Purify the product by vacuum distillation.
Advantages: High selectivity for mono-bromination, and the reaction can often be driven to completion as the insoluble CuBr precipitates out.
Workflow and Logic Diagrams
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Caption: Comparison of different brominating agents for the synthesis of α-bromo ketones.
Conclusion
The successful synthesis of this compound can be reliably achieved and validated using a combination of synthetic methods and spectroscopic analysis. While direct bromination with Br₂ is a classic approach, methods utilizing NBS or CuBr₂ offer significant advantages in terms of safety, selectivity, and ease of workup. The presented spectroscopic data provides a clear benchmark for researchers to confirm the identity and purity of their synthesized this compound, ensuring the quality of this important synthetic intermediate for further applications. Careful comparison of the IR, ¹H NMR, and ¹³C NMR spectra of the product with the starting material is essential for unambiguous structural elucidation.
A Comparative Guide to the Thermodynamic Stability of 3-Bromopentan-2-one Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermodynamic stability of the stereoisomers of 3-bromopentan-2-one. Due to the current absence of specific experimental data in peer-reviewed literature for these particular isomers, this document focuses on a qualitative analysis based on established principles of stereochemistry and conformational analysis. Furthermore, it details the experimental and computational protocols that can be employed to determine the quantitative thermodynamic parameters for these compounds.
Introduction to this compound Stereoisomers
This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers:
-
Enantiomeric Pair 1: (2R,3R)-3-bromopentan-2-one and (2S,3S)-3-bromopentan-2-one
-
Enantiomeric Pair 2: (2R,3S)-3-bromopentan-2-one and (2S,3R)-3-bromopentan-2-one
The relationship between a member of the first pair and a member of the second pair is diastereomeric. Diastereomers have different physical properties, including thermodynamic stability. Enantiomers, on the other hand, have identical physical properties in an achiral environment, including the same thermodynamic stability. Therefore, our analysis will focus on the relative stabilities of the two diastereomeric pairs, often referred to as the erythro and threo forms. In the context of this compound, the (2R,3S) and (2S,3R) isomers can be considered the erythro pair, while the (2R,3R) and (2S,3S) isomers represent the threo pair.
Qualitative Analysis of Thermodynamic Stability
The thermodynamic stability of acyclic stereoisomers is primarily influenced by a combination of steric hindrance, torsional strain, and dipole-dipole interactions in their preferred conformations. To analyze the stability of the diastereomers of this compound, we will consider the Newman projections of their most stable staggered conformations.
The key interactions to consider are:
-
Gauche Interactions: Steric repulsion between adjacent, non-hydrogen substituents. In this molecule, the primary gauche interactions will be between the methyl (CH₃), ethyl (CH₂CH₃), and bromine (Br) groups.
-
Dipole-Dipole Interactions: The carbonyl group (C=O) and the carbon-bromine (C-Br) bond both possess significant dipole moments. The relative orientation of these dipoles in different conformations will influence the overall stability. Aligning the dipoles in an anti-parallel fashion is generally stabilizing, while a parallel alignment is destabilizing.
Erythro Isomers ((2R,3S) and (2S,3R))
In the most stable conformation of the erythro isomers, the bulky ethyl and methyl groups can be positioned anti to each other, minimizing steric strain. However, this arrangement forces a gauche interaction between the bromine atom and the methyl group, and also brings the C=O and C-Br dipoles into a syn-clinal orientation, leading to some dipole-dipole repulsion.
Threo Isomers ((2R,3R) and (2S,3S))
For the threo isomers, a conformation that places the bulky ethyl and methyl groups anti is also possible. In this arrangement, the bromine atom would be gauche to both the methyl and ethyl groups. This leads to greater steric strain compared to the most stable conformation of the erythro isomer. However, the C=O and C-Br dipoles can adopt a more anti-periplanar orientation, which is energetically favorable.
Predicted Stability
Based on a qualitative assessment, the erythro isomers ((2R,3S) and (2S,3R)) are predicted to be more thermodynamically stable than the threo isomers ((2R,3R) and (2S,3S)). This is primarily because the steric hindrance from placing the two alkyl groups in an anti-periplanar conformation is a dominant factor, and this is more readily achieved in the erythro form with fewer overall gauche interactions involving the bulky bromine atom. While the dipole-dipole interactions are also a factor, the steric considerations are likely to have a greater impact on the overall energy of the molecule.
Quantitative Data Presentation
As specific experimental data for the thermodynamic stability of this compound isomers is not currently available, the following table is presented as a template for how such data would be structured for clear comparison. The values for Gibbs Free Energy Change (ΔG°), Enthalpy Change (ΔH°), and Entropy Change (ΔS°) would be determined using the experimental or computational methods outlined in the following section.
| Isomer Pair | Relative Gibbs Free Energy (ΔG°) (kJ/mol) | Relative Enthalpy (ΔH°) (kJ/mol) | Relative Entropy (ΔS°) (J/mol·K) | Equilibrium Constant (K_eq) |
| Erythro ((2R,3S)/(2S,3R)) | 0 (Reference) | 0 (Reference) | 0 (Reference) | - |
| Threo ((2R,3R)/(2S,3S)) | Value to be determined | Value to be determined | Value to be determined | Value to be determined |
Experimental Protocols
To quantitatively determine the thermodynamic stability of the this compound isomers, the following experimental protocols can be employed:
Equilibration Studies Coupled with NMR Spectroscopy
This is a common and powerful method for determining the relative thermodynamic stabilities of diastereomers.
Methodology:
-
Isomer Synthesis and Purification: Synthesize and isolate a pure sample of one of the diastereomeric pairs (e.g., the threo pair).
-
Equilibration Conditions: Dissolve the pure diastereomer in a suitable solvent. The key is to induce epimerization at one of the chiral centers. For an α-haloketone, this can often be achieved under mildly acidic or basic conditions, which facilitates enolization and subsequent re-protonation to form both diastereomers. The choice of solvent and catalyst (e.g., a weak acid or base) needs to be optimized to achieve equilibrium within a reasonable timeframe without causing significant side reactions.
-
Monitoring the Equilibrium: At regular intervals, an aliquot of the reaction mixture is taken, and the reaction is quenched. The ratio of the two diastereomeric pairs (erythro and threo) is then determined using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical environments of the protons and carbons in each diastereomer will result in unique signals in the ¹H and ¹³C NMR spectra.
-
Determination of Equilibrium Constant: The reaction is monitored until the ratio of the diastereomers becomes constant, indicating that equilibrium has been reached. The equilibrium constant (K_eq) is then calculated from the final ratio of the concentrations of the two diastereomeric pairs.
-
Calculation of Gibbs Free Energy: The difference in Gibbs free energy (ΔG°) between the two diastereomeric pairs can be calculated from the equilibrium constant using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant and T is the temperature in Kelvin.
Calorimetry
Calorimetry can be used to determine the enthalpy of formation (ΔH_f°) for each isomer. The isomer with the more negative (or less positive) enthalpy of formation is the more thermodynamically stable.
Methodology:
-
Isomer Synthesis and Purification: High-purity samples of each of the four stereoisomers are required.
-
Combustion Calorimetry: A precisely weighed sample of each isomer is completely combusted in a bomb calorimeter. The heat released during combustion is measured, which allows for the calculation of the standard enthalpy of combustion (ΔH_c°).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) for each isomer can then be calculated using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
-
Comparison of Stabilities: The relative thermodynamic stabilities are then determined by comparing the ΔH_f° values.
Computational Protocols
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the relative thermodynamic stabilities of isomers.
Methodology:
-
Conformational Search: For each of the four stereoisomers of this compound, a thorough conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a reasonably large basis set (e.g., 6-311+G(d,p)). Frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more robust ab initio method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), with a larger basis set.
-
Calculation of Gibbs Free Energy: The Gibbs free energy (G) of each conformer is calculated by adding the thermal corrections to the electronic energy. The Gibbs free energy of each isomer is then determined by a Boltzmann-weighted average of the Gibbs free energies of its stable conformers.
-
Comparison of Stabilities: The relative thermodynamic stabilities of the stereoisomers are determined by comparing their calculated Gibbs free energies. The isomer with the lowest Gibbs free energy is the most stable.
Mandatory Visualization
Caption: Stereoisomeric relationships of this compound.
Conclusion
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromopentan-2-one: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 3-bromopentan-2-one is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a flammable liquid and can cause skin and eye irritation.[1]
Essential PPE includes:
-
Flame-retardant antistatic protective clothing[1]
-
Protective gloves
-
Eye and face protection
Work should be conducted in a well-ventilated area, and all sources of ignition must be eliminated.[1][2] Use non-sparking tools and explosion-proof equipment when handling this substance.[1][3]
Spill Management
In the event of a spill, immediate containment is crucial to prevent environmental contamination.
-
Contain the Spill: Cover drains and use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to contain the spillage.[2]
-
Collect the Material: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2][3]
-
Clean the Area: Clean the affected area thoroughly.
-
Avoid Environmental Release: Prevent the product from entering drains or waterways.[2]
Disposal Procedure for this compound
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste. It should be sent to a licensed and approved waste disposal facility.[1][2]
Step-by-Step Disposal Workflow:
-
Waste Identification: this compound is a hazardous waste due to its flammability and irritant properties.
-
Segregation: Do not mix this compound with other waste materials.[1][2] It should be kept in its original or a compatible, properly labeled container.[1][2]
-
Container Management:
-
Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][2]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Leave at least a one-inch headspace in the container to allow for vapor expansion.
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the hazardous waste.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as required by local and national regulations.
Disposal Options:
-
Incineration: Controlled incineration at a licensed facility is a suitable disposal method.[4] Some facilities may utilize flammable liquid waste as a secondary fuel source.[5]
-
Landfill: Direct landfill disposal is generally not permitted for liquid hazardous waste. Any resulting ash from incineration must be stabilized before being placed in a hazardous waste landfill.[5]
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[6][7]
-
Handle uncleaned, empty containers as you would the product itself.[1][2]
Quantitative Data Summary
| Property | Value/Classification | Citation |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor | [1] |
| H315: Causes skin irritation | [1] | |
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | ||
| H411: Toxic to aquatic life with long lasting effects | [1] | |
| Disposal Method | Dispose of as hazardous waste at an approved facility | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids | [7] |
Experimental Protocols
Currently, there are no standardized, widely accepted experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The recommended and safest approach is to dispose of the unaltered chemical as hazardous waste through a certified disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
